Product packaging for 3-Butyn-1-OL(Cat. No.:CAS No. 927-74-2)

3-Butyn-1-OL

Cat. No.: B147353
CAS No.: 927-74-2
M. Wt: 70.09 g/mol
InChI Key: OTJZCIYGRUNXTP-UHFFFAOYSA-N
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Description

3-Butyn-1-ol (CAS 927-74-2) is a valuable alkyne-containing intermediate, also known as homopropargyl alcohol, with the linear formula HC≡CCH₂CH₂OH and a molecular weight of 70.09 g/mol. [2] [5] This colorless to yellow liquid is a versatile C4 building block in organic synthesis, finding significant applications in the pharmaceutical, agrochemical, and specialty chemicals industries. [1] Its unique structure, featuring both a terminal alkyne and a hydroxyl group, allows for diverse chemical transformations, including click chemistry and catalytic coupling/cyclization reactions for the synthesis of complex heterocycles like tetrahydrofurans. [10] In research and development, this compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), such as the antihistamine fexofenadine and the antimigraine drug Rizatriptan. [4] It is also a critical intermediate for the production of 3-Butyne-1-ol through selective catalytic hydrogenation, which is used in antitumor and AIDS drug candidates. [4] The compound has a boiling point of approximately 128-130 °C, a flash point of 36 °C, and a density of 0.926 g/mL. [2] [5] It is miscible with water and should be stored in a cool, dark, and sealed container. [5] As a flammable liquid and vapor , it requires careful handling. Hazard statements include H226, H315, H319, and H335. [2] This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B147353 3-Butyn-1-OL CAS No. 927-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-1-ol
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InChI

InChI=1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTJZCIYGRUNXTP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID1022136
Record name 3-Butyn-1-ol
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Butyn-1-ol
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CAS No.

927-74-2
Record name 3-Butyn-1-ol
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Foundational & Exploratory

3-Butyn-1-OL structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Butyn-1-ol: Structure and Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its chemical structure and molecular weight.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular FormulaC₄H₆O[1][2][3][4]
Molecular Weight70.09 g/mol
IUPAC Namebut-3-yn-1-ol
Linear FormulaHC≡CCH₂CH₂OH
SMILESC#CCCO

Chemical Structure Visualization

The molecular structure of this compound, a terminal acetylenic compound, is characterized by a four-carbon chain containing a terminal alkyne group (a carbon-carbon triple bond) and a primary alcohol group at the opposite end. The structure is depicted in the following diagram.

Caption: Chemical structure of this compound.

References

Spectroscopic Profile of 3-Butyn-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-butyn-1-ol, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.81Triplet2H-CH₂-OH
2.49Triplet of Triplets2H-C≡C-CH₂-
1.98Triplet1H-C≡CH
1.75 (variable)Singlet (broad)1H-OH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1][2]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
80.5-C ≡CH
70.0-C≡C H
60.8-C H₂-OH
23.5-C≡C-C H₂-

Solvent: CDCl₃.[3][4]

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
3300 (broad)StrongO-H stretch (alcohol)
3290Strong, Sharp≡C-H stretch (alkyne)
2940, 2880MediumC-H stretch (alkane)
2120WeakC≡C stretch (alkyne)
1050StrongC-O stretch (primary alcohol)

Sample Preparation: Liquid Film/Neat.[5]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
705[M]⁺ (Molecular Ion)
6930[M-H]⁺
5740[M-CH₃]⁺ (unlikely), more likely [C₄H₉]⁺ from rearrangement
41100[C₃H₅]⁺ (Propargyl cation)
3985[C₃H₃]⁺
3170[CH₂OH]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of small organic molecules like this compound and are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • The sample was gently agitated to ensure homogeneity.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans were typically acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (for a 400 MHz ¹H) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) were acquired.

  • Data Processing: Similar to ¹H NMR, the FID was Fourier transformed and processed. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm) or internal TMS.

Infrared (IR) Spectroscopy

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

  • The diamond crystal of the ATR accessory was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.

  • A small drop of neat this compound was placed directly onto the crystal.

  • The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

Gas-Phase IR Spectroscopy:

  • A small amount of this compound was injected into a heated gas cell.

  • The cell was placed in the sample compartment of an FTIR spectrometer.

  • The spectrum was recorded, typically at a higher resolution than the liquid-phase spectrum to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) was prepared.

  • The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Elucidation NMR NMR Spectroscopy NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Overall workflow of spectroscopic techniques for structural elucidation.

NMR_Analysis cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR H_Chem_Shift Chemical Shift (δ) - Electronic Environment Structure C-H Framework H_Chem_Shift->Structure H_Integration Integration - Proton Ratio H_Integration->Structure H_Splitting Splitting Pattern - Neighboring Protons H_Splitting->Structure C_Chem_Shift Chemical Shift (δ) - Carbon Environment C_Chem_Shift->Structure C_Num_Signals Number of Signals - Unique Carbons C_Num_Signals->Structure IR_MS_Analysis cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry OH_Stretch ~3300 cm⁻¹ (broad) - Alcohol O-H Functional_Groups Functional Groups OH_Stretch->Functional_Groups CH_Alkyne_Stretch ~3290 cm⁻¹ (sharp) - Alkyne C-H CH_Alkyne_Stretch->Functional_Groups CC_Alkyne_Stretch ~2120 cm⁻¹ - C≡C CC_Alkyne_Stretch->Functional_Groups CO_Stretch ~1050 cm⁻¹ - C-O CO_Stretch->Functional_Groups Mol_Ion m/z 70 - Molecular Weight Mol_Formula Molecular Formula & Fragmentation Mol_Ion->Mol_Formula Fragments m/z 41, 39, 31 - Fragmentation Pattern Fragments->Mol_Formula

References

A Comprehensive Technical Guide to the Solubility and Miscibility of 3-Butyn-1-OL in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and miscibility of 3-Butyn-1-OL, a versatile bifunctional building block in organic synthesis. Understanding its behavior in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This document compiles available data, presents detailed experimental protocols for solubility and miscibility determination, and offers visual representations of experimental workflows.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a substance (solute) that can be dissolved in a given amount of another substance (solvent) at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. If two liquids are miscible, they are completely soluble in each other. Conversely, immiscible liquids will form separate layers when mixed.

Solubility and Miscibility Profile of this compound

This compound is a polar organic molecule, owing to the presence of a hydroxyl (-OH) group, which allows for hydrogen bonding. This structural feature largely dictates its solubility and miscibility characteristics.

Based on available literature, this compound exhibits high miscibility with a range of common polar organic solvents.[1][2] Conversely, it is reported to be immiscible with nonpolar aliphatic hydrocarbon solvents.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, some sources provide semi-quantitative information, which is summarized in the table below.

Solvent ClassSolventSolubility/MiscibilityTemperature (°C)Pressure (atm)Data TypeReference
AlcoholsEthanolMiscibleNot SpecifiedNot SpecifiedQualitative[1]
MethanolMiscibleNot SpecifiedNot SpecifiedQualitative
IsopropanolMiscibleNot SpecifiedNot SpecifiedQualitative
EthersDiethyl EtherMiscibleNot SpecifiedNot SpecifiedQualitative
KetonesAcetoneMiscibleNot SpecifiedNot SpecifiedQualitative
Aprotic SolventsDimethyl Sulfoxide (DMSO)> 27 mg/mLNot SpecifiedNot SpecifiedSemi-quantitative
HydrocarbonsAliphatic Hydrocarbons (e.g., Hexane, Heptane)ImmiscibleNot SpecifiedNot SpecifiedQualitative

Experimental Protocols for Determination of Solubility and Miscibility

The following are detailed methodologies for the experimental determination of the miscibility and quantitative solubility of a liquid analyte like this compound in an organic solvent.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

  • This compound (analyte)

  • Organic solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Clear glass vials with caps

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination.

  • Initial Mixing: In a clear glass vial, add equal volumes (e.g., 2 mL each) of this compound and the organic solvent.

  • Agitation: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers (a meniscus will be visible between them) indicates that the liquids are immiscible.

    • Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

  • Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all proportions confirms miscibility.

Protocol 2: Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Sealed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved droplets are taken.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This removes any suspended micro-droplets.

    • Determine the mass of the collected saturated solution.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

    • Analyze the filtered saturated sample and the calibration standards using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration determined in the previous step. This can be expressed in various units, such as g/100 mL or mol/L, by applying appropriate conversions based on the volume and density of the solvent and the molar mass of this compound.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G start Start: Determine Miscibility prep Prepare clean, dry vials start->prep mix Add equal volumes of this compound and solvent prep->mix agitate Vortex the mixture for 1-2 minutes mix->agitate observe Allow to stand and observe for phase separation agitate->observe decision Single clear phase? observe->decision miscible Conclusion: Miscible decision->miscible Yes immiscible Conclusion: Immiscible or Partially Miscible decision->immiscible No

Caption: Workflow for Miscibility Determination.

G start Start: Quantitative Solubility Determination saturate Prepare a saturated solution with excess this compound in the solvent start->saturate prepare_standards Prepare calibration standards start->prepare_standards equilibrate Equilibrate in a thermostatically controlled shaker bath saturate->equilibrate sample Withdraw and filter the supernatant equilibrate->sample analyze Analyze sample and standards (e.g., by GC-FID) sample->analyze prepare_standards->analyze calculate Calculate solubility from the calibration curve analyze->calculate end Result: Quantitative Solubility Value calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 3-Butyn-1-OL from Ethylene Oxide and Sodium Acetylide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-butyn-1-ol, a valuable building block in the pharmaceutical and fine chemical industries. The synthesis from ethylene oxide and sodium acetylide is a classical and important transformation, offering a direct route to this versatile bifunctional molecule. This document details the underlying reaction mechanism, provides a thorough experimental protocol, summarizes key quantitative data, and outlines the necessary safety precautions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Fexofenadine, as well as in the preparation of agrochemicals and specialty polymers. Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a wide range of subsequent chemical modifications. The reaction between sodium acetylide and ethylene oxide represents a fundamental and efficient method for its preparation. This guide will focus on the practical aspects of this synthesis, providing researchers with the detailed information necessary to perform this reaction safely and effectively in a laboratory setting.

Reaction Mechanism and Principles

The synthesis of this compound from sodium acetylide and ethylene oxide is a classic example of a nucleophilic addition reaction, followed by the ring-opening of an epoxide. The reaction proceeds in two main stages:

  • Formation of Sodium Acetylide: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base to form the acetylide anion. In this synthesis, sodium amide (NaNH₂), a very strong base, is typically used to deprotonate acetylene, generating sodium acetylide in situ. This reaction is usually carried out in liquid ammonia, which serves as a solvent and facilitates the reaction at low temperatures.

  • Nucleophilic Attack and Ring-Opening: The resulting sodium acetylide is a potent nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This nucleophilic attack results in the opening of the strained three-membered epoxide ring and the formation of a sodium alkoxide intermediate.

  • Protonation: The reaction is then quenched with a mild acid, typically ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

The overall chemical transformation is as follows:

Quantitative Data Summary

The yield and purity of this compound synthesized via this method can be influenced by several factors, including the purity of reagents, reaction temperature, and the efficiency of the workup procedure. Historically, yields have been reported to be somewhat inconsistent, ranging from 15% to 45%.[1][2] However, with careful control of the reaction conditions, higher yields can be achieved.

ParameterValueReference
Reported Yield 15 - 45%[1][2]
Boiling Point 128-130 °C
Density 0.926 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.441
¹H NMR (CDCl₃) δ (ppm) 2.0 (t, 1H), 2.5 (dt, 2H), 3.7 (t, 2H), 1.9 (s, 1H)
¹³C NMR (CDCl₃) δ (ppm) 23.5, 60.8, 69.5, 81.0

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of acetylenic alcohols using sodium acetylide and epoxides.[3]

Safety Precautions:

  • This reaction must be carried out in a well-ventilated fume hood.

  • Liquid ammonia is a hazardous substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium metal is highly reactive with water and should be handled with care.

  • Ethylene oxide is a toxic and flammable gas. It should be handled in a closed system.

  • The reaction is exothermic and requires careful temperature control.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

  • Dewar flask for the dry ice/acetone cooling bath.

  • Source of dry acetylene gas.

  • Sodium metal.

  • Anhydrous liquid ammonia.

  • Ethylene oxide.

  • Ammonium chloride.

  • Diethyl ether (anhydrous).

  • Magnesium sulfate (anhydrous).

  • Standard distillation apparatus.

Procedure:

Step 1: Preparation of Sodium Acetylide in Liquid Ammonia

  • Set up the three-necked flask with the dry ice condenser and mechanical stirrer in a fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully condense approximately 500 mL of anhydrous liquid ammonia into the flask.

  • While stirring, introduce a steady stream of dry acetylene gas into the liquid ammonia.

  • In small, carefully cut pieces, add 23 g (1.0 g-atom) of sodium metal to the stirring solution. The addition should be done cautiously to control the exothermic reaction. The characteristic blue color of dissolved sodium should disappear as it reacts with the acetylene. Continue the addition until all the sodium has been added and the solution becomes colorless or greyish-white, indicating the formation of the sodium acetylide suspension.

Step 2: Reaction with Ethylene Oxide

  • Once the sodium acetylide suspension is formed, slowly introduce 44 g (1.0 mol) of pre-cooled ethylene oxide into the reaction mixture. The ethylene oxide should be added dropwise or via a cooled dropping funnel to maintain the reaction temperature below -30 °C.

  • After the addition is complete, allow the reaction mixture to stir at -30 °C for an additional 2-3 hours.

Step 3: Workup and Purification

  • Carefully and slowly add 54 g (1.0 mol) of solid ammonium chloride to the reaction mixture to quench the reaction. This should be done in portions to control the evolution of ammonia gas.

  • Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add 200 mL of water to dissolve the inorganic salts.

  • Extract the aqueous layer with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 55-57 °C at 15 mmHg.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: Formation of Sodium Acetylide cluster_1 Step 2: Nucleophilic Attack and Ring-Opening cluster_2 Step 3: Protonation Acetylene Acetylene (HC≡CH) Sodium_Acetylide Sodium Acetylide (HC≡CNa) Acetylene->Sodium_Acetylide + NaNH₂ Sodium_Amide Sodium Amide (NaNH₂) Sodium_Amide->Sodium_Acetylide Ammonia_byproduct1 Ammonia (NH₃) Ethylene_Oxide Ethylene Oxide ((CH₂)₂O) Sodium_Acetylide->Ethylene_Oxide Reacts with Sodium_Alkoxide Sodium Alkoxide Intermediate Ethylene_Oxide->Sodium_Alkoxide Ammonium_Chloride Ammonium Chloride (NH₄Cl) Sodium_Alkoxide->Ammonium_Chloride Quenched with Product This compound (HC≡CCH₂CH₂OH) Ammonium_Chloride->Product Sodium_Chloride Sodium Chloride (NaCl) Ammonia_byproduct2 Ammonia (NH₃) Experimental_Workflow start Start setup Assemble Reaction Apparatus (3-neck flask, dry ice condenser, stirrer) start->setup cool_flask Cool Flask to -78 °C setup->cool_flask add_ammonia Condense Liquid Ammonia cool_flask->add_ammonia add_acetylene Introduce Acetylene Gas add_ammonia->add_acetylene add_sodium Add Sodium Metal (Formation of Sodium Acetylide) add_acetylene->add_sodium add_eo Add Ethylene Oxide (Reaction at < -30 °C) add_sodium->add_eo stir Stir for 2-3 hours add_eo->stir quench Quench with Ammonium Chloride stir->quench evaporate Evaporate Ammonia quench->evaporate dissolve Dissolve Residue in Water evaporate->dissolve extract Extract with Diethyl Ether (3x) dissolve->extract dry Dry Organic Layer (MgSO₄) extract->dry filter Filter dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate distill Purify by Fractional Distillation concentrate->distill end Obtain Pure this compound distill->end

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 3-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, stands as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its unique structural attributes allow for a diverse range of chemical transformations, making it an invaluable tool for synthetic chemists. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support researchers in their scientific endeavors.

Historical Perspective: The Dawn of Acetylenic Alcohols

The synthesis of this compound is deeply rooted in the foundational work on acetylenic compounds by pioneering chemists at the turn of the 20th century. While a single definitive "discovery" of this compound is not attributed to one individual, its synthesis became possible through the development of general methods for the creation of acetylenic alcohols.

The seminal work of Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s laid the groundwork for the synthesis of propargylic alcohols. The Favorskii reaction , in its broadest sense, describes the nucleophilic addition of an acetylide to a carbonyl compound.[1] This fundamental transformation opened the door to the synthesis of a vast family of acetylenic alcohols.

Early methods for the synthesis of acetylenic alcohols often involved the use of strong bases to deprotonate a terminal alkyne, generating a nucleophilic acetylide anion. This anion could then react with an appropriate electrophile. In the case of this compound, the key precursors are acetylene and a two-carbon electrophile, ethylene oxide.

Key Synthetic Methodologies

Over the decades, several key strategies have emerged for the synthesis of this compound, each with its own set of advantages and limitations. The most prominent methods involve the reaction of an acetylide with ethylene oxide and the reaction of propargyl alcohol with formaldehyde.

Reaction of Acetylide with Ethylene Oxide

This is the most direct and widely employed method for the synthesis of this compound. The core principle involves the nucleophilic ring-opening of ethylene oxide by an acetylide anion. The generation of the acetylide can be achieved through two primary routes: using sodium amide in liquid ammonia or via a Grignard reagent.

This classical method involves the deprotonation of acetylene with sodium amide in liquid ammonia to form sodium acetylide. The subsequent reaction with ethylene oxide yields the alkoxide of this compound, which is then protonated upon workup. While effective, this method requires the use of cryogenic liquid ammonia and careful handling of sodium metal. The yields for this method have been reported to be inconsistent, ranging from 15-45%.[2]

The use of a Grignard reagent, specifically ethynylmagnesium halide, offers a more convenient and often higher-yielding alternative to the sodium amide method. In this approach, a pre-formed Grignard reagent, such as ethylmagnesium bromide, is reacted with acetylene to generate ethynylmagnesium bromide. This organometallic species then acts as the nucleophile to open the ethylene oxide ring. This method is particularly well-suited for industrial-scale production due to its milder reaction conditions and improved safety profile.

Reaction of Propargyl Alcohol with Formaldehyde

An alternative, though less direct, route to this compound involves the reaction of propargyl alcohol with formaldehyde. This reaction is more commonly associated with the synthesis of 2-butyne-1,4-diol, where two equivalents of formaldehyde react with acetylene. However, under specific conditions, the reaction can be controlled to favor the formation of propargyl alcohol, which can then be further reacted. It is important to note that the direct synthesis of this compound from propargyl alcohol and formaldehyde is not the primary route and is often a side reaction in the synthesis of other acetylenic compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods of this compound, providing a comparative overview of their efficiency.

Method Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference
Sodium Acetylide1. Acetylene, Sodium Amide2. Ethylene OxideLiquid Ammonia-33Not specified15-45[2]
Grignard Reagent (Industrial)1. Chlorobutane, Mg, Acetylene2. Ethylene OxideTetrahydrofuran0-25~4 hoursHigh (not specified)Patent CN102320927A

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Ethynylmagnesium Bromide (Grignard Method)

This protocol is adapted from established Grignard reaction procedures with acetylenes and epoxides.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (dried)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction is complete, a solution of ethylmagnesium bromide is obtained.

  • Formation of Ethynylmagnesium Bromide: Cool the ethylmagnesium bromide solution in an ice bath. Bubble dry acetylene gas through the stirred solution. The completion of the reaction is indicated by the cessation of ethane evolution.

  • Reaction with Ethylene Oxide: While maintaining the temperature at 0-10°C, slowly add a solution of ethylene oxide in anhydrous THF to the ethynylmagnesium bromide solution.

  • Work-up: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature (20-25°C). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to yield this compound.

Protocol 2: Synthesis of 2-Butyn-1-ol (Illustrative of Acetylide Chemistry)

While not a direct synthesis of this compound, this protocol from Organic Syntheses for a related acetylenic alcohol illustrates the classical sodium amide in liquid ammonia technique.

Materials:

  • Sodium

  • Liquid ammonia

  • Ferric nitrate (catalyst)

  • 3-Chloro-2-buten-1-ol

  • Ammonium chloride

Procedure:

  • Preparation of Sodium Amide: In a flask equipped for low-temperature reactions, condense liquid ammonia. Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until the blue color persists, indicating the formation of sodium amide.

  • Reaction: To the stirred solution of sodium amide in liquid ammonia, add 3-chloro-2-buten-1-ol dropwise. Allow the reaction to proceed overnight.

  • Quenching: Carefully add solid ammonium chloride to quench the excess sodium amide.

  • Work-up and Purification: Allow the ammonia to evaporate. Extract the residue with ether, dry the ethereal solution, and remove the solvent. The resulting crude product is purified by distillation to yield 2-butyn-1-ol.[1]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Reaction_Mechanism_Grignard cluster_step1 Step 1: Formation of Ethynylmagnesium Bromide cluster_step2 Step 2: Nucleophilic Attack and Ring Opening cluster_step3 Step 3: Protonation EtMgBr Ethylmagnesium Bromide EthynylMgBr Ethynylmagnesium Bromide (HC≡CMgBr) EtMgBr->EthynylMgBr + Acetylene Acetylene Acetylene (HC≡CH) Intermediate Alkoxide Intermediate EthynylMgBr->Intermediate + Ethylene Oxide EthyleneOxide Ethylene Oxide Product This compound Intermediate->Product + H₃O⁺ (Workup)

Figure 1: Reaction mechanism for the Grignard synthesis of this compound.

Experimental_Workflow start Start | Flame-dried glassware under inert atmosphere reagent_prep Reagent Preparation Prepare Grignard reagent (Ethynylmagnesium Bromide) start->reagent_prep reaction Reaction Add Ethylene Oxide solution dropwise at low temperature reagent_prep->reaction workup Work-up Quench with saturated NH₄Cl solution reaction->workup extraction Extraction Separate organic layer and extract aqueous phase workup->extraction drying Drying & Filtration Dry combined organic layers over MgSO₄ and filter extraction->drying concentration Concentration Remove solvent under reduced pressure drying->concentration purification Purification Distill crude product to obtain pure this compound concentration->purification end End | Characterize final product purification->end

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound represents a classic yet enduring area of organic chemistry. From its conceptual origins in the Favorskii reaction to the development of robust and scalable industrial processes, the methodologies for its preparation have evolved significantly. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, their historical context, and their practical nuances is essential for leveraging this versatile building block in the creation of novel and impactful molecules. The data, protocols, and mechanistic diagrams presented in this guide offer a comprehensive resource to support these endeavors.

References

An In-depth Technical Guide to 3-Butyn-1-ol (CAS 927-74-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol, with the Chemical Abstracts Service (CAS) number 927-74-2, is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, such as addition reactions at the triple bond and modifications of the hydroxyl group, has led to its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] In the pharmaceutical industry, this compound is notably used in the synthesis of the third-generation antihistamine, Fexofenadine, as well as other therapeutic agents targeting the central nervous system and viral infections.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 927-74-2[1]
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Appearance Colorless to pale yellow liquid
Odor Faint, characteristic ether-like or acetylenic
Melting Point -63.6 °C (lit.)
Boiling Point 128.9 °C (lit.)
Density 0.926 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.441 (lit.)
Solubility Moderately soluble in water; miscible with common organic solvents (e.g., ethanol, diethyl ether, acetone)
Flash Point 36 °C (96.8 °F) - closed cup
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.76 (t, 2H), 2.41 (td, 2H), 1.98 (t, 1H)
¹³C NMR (CDCl₃) δ (ppm): 80.7, 69.5, 60.9, 23.0
Infrared (IR, liquid film) ν (cm⁻¹): 3300 (O-H stretch, C≡C-H stretch), 2940 (C-H stretch), 2120 (C≡C stretch), 1050 (C-O stretch)

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic opening of ethylene oxide by an acetylide anion. This method provides a direct and efficient route to the desired product.

Experimental Protocol: Synthesis from Lithium Acetylide and Ethylene Oxide

This protocol is a representative procedure based on established chemical principles for the synthesis of this compound.

Materials:

  • Liquid ammonia

  • Lithium metal

  • Acetylene gas, purified

  • Ethylene oxide, condensed

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Hydrochloric acid (dilute)

  • Sodium sulfate or magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Condense approximately 500 mL of ammonia into the flask.

  • Carefully add small pieces of lithium metal (approx. 0.5 mol) to the liquid ammonia with stirring until a persistent blue color is obtained. A catalytic amount of ferric nitrate can be added to initiate the formation of lithium amide.

  • Bubble purified acetylene gas through the solution until the blue color disappears, indicating the complete formation of lithium acetylide.

  • In a separate flask, condense ethylene oxide (approx. 0.5 mol) and dissolve it in an equal volume of cold, anhydrous diethyl ether or THF.

  • Slowly add the solution of ethylene oxide to the stirred suspension of lithium acetylide in liquid ammonia, maintaining the temperature below -33 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir for several hours while the ammonia slowly evaporates overnight through the condenser.

  • After the ammonia has evaporated, cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

G cluster_0 Acetylide Formation cluster_1 Ring Opening Acetylene Acetylene Lithium_Acetylide Lithium Acetylide Acetylene->Lithium_Acetylide LiNH2 Lithium_Amide Lithium Amide (in liq. NH3) Alkoxide_Intermediate Alkoxide Intermediate Lithium_Acetylide->Alkoxide_Intermediate + Ethylene Oxide Ethylene_Oxide Ethylene_Oxide 3_Butyn_1_ol This compound Alkoxide_Intermediate->3_Butyn_1_ol Aqueous Workup (H+)

Caption: Synthesis of this compound via acetylide addition to ethylene oxide.

Key Reactions and Applications in Drug Development

This compound serves as a versatile precursor for a variety of chemical transformations, making it a valuable tool in drug discovery and development.

Hydrogenation to 3-Buten-1-ol

Selective hydrogenation of the alkyne moiety in this compound yields 3-Buten-1-ol, another important synthetic intermediate. The choice of catalyst is crucial to prevent over-reduction to butanol.

This protocol is based on a patented procedure for the selective hydrogenation of this compound.

Materials:

  • This compound

  • Ethanol

  • Raney Nickel catalyst

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Charge a high-pressure autoclave with 100 g (1.4 mol) of this compound, 400 mL of ethanol, and 2 g of Raney Nickel catalyst.

  • Purge the autoclave with nitrogen gas for 15 minutes.

  • Heat the mixture to 50 °C with stirring.

  • Introduce hydrogen gas into the autoclave and maintain a pressure of 1.0 MPa.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the concentration of the starting material is less than 1%.

  • After completion, cool the reactor, release the pressure, and filter the catalyst. The catalyst can be recovered for reuse.

  • The filtrate is subjected to distillation to first remove the ethanol solvent, followed by fractional distillation of the residue to obtain pure 3-Buten-1-ol.

Sonogashira Coupling

The terminal alkyne of this compound is readily employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides. This reaction is fundamental in the synthesis of complex molecular architectures found in many pharmaceutical agents.

The following is a representative protocol for the Sonogashira coupling of an aryl iodide with an alkynol, adapted for this compound based on a procedure for a similar substrate.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Ethyl acetate

  • Hydrochloric acid (2 M)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add degassed triethylamine (10 mL) followed by this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 Pd_Aryl Ar-Pd(II)-I Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkynyl Ar-Pd(II)-alkyne Pd_Aryl->Pd_Alkynyl Transmetalation (Cu-alkyne) Pd_Alkynyl->Pd0 Reductive Elimination Coupled_Product Coupled Product (Ar-alkyne) Pd_Alkynyl->Coupled_Product 3_Butyn_1_ol This compound Cu_Acetylide Copper(I) Acetylide 3_Butyn_1_ol->Cu_Acetylide CuI, Et3N Cu_Acetylide->Pd_Aryl Transmetalation

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Toxicology and Safety

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is classified as an irritant, causing skin and serious eye irritation. Inhalation may lead to respiratory tract irritation. Acute exposure can affect the eyes, skin, and respiratory system, and prolonged or repeated exposure may have effects on the central nervous system.

Table 3: Toxicological and Safety Information
Hazard ClassificationGHS StatementsReference(s)
Flammable LiquidH226: Flammable liquid and vapor
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, use in a fume hood
Storage Store in a tightly sealed, light-resistant container in a cool, well-ventilated area away from oxidizing agents and acids. Recommended storage temperature is between 2°C and 8°C.

Conclusion

This compound (CAS 927-74-2) is a cornerstone intermediate in modern organic synthesis, particularly for applications in drug discovery and development. Its dual functionality allows for a diverse range of chemical modifications, providing access to complex molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research and development of new chemical entities. The provided experimental protocols offer a starting point for the practical application of this versatile building block in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 3-Butyn-1-OL, a terminal acetylenic compound. The information herein is compiled to support research, development, and quality control activities. This guide includes key physical property data, detailed experimental protocols for their determination, and workflow diagrams to illustrate the methodologies.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor.[1] It is a versatile intermediate in organic synthesis, notably used in palladium-catalyzed coupling reactions and in the preparation of pharmaceutical ingredients.[2] Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its handling, purification, and application in various chemical processes.

The physical and chemical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Boiling Point 128.9 °C[2][3][4]
129 °C
129-130 °C
Melting Point -63.6 °C
-63 °C
Density 0.926 g/mL at 25 °C
Refractive Index n20/D 1.441
Molecular Formula C4H6O
Molecular Weight 70.09 g/mol

Experimental Protocols

The determination of boiling and melting points are fundamental analytical procedures for the characterization and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Protocol 1: Boiling Point Determination by the Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid. The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • High-temperature resistant oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Small test tube (e.g., 100 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with oil to a level above the side-arm junction. The sample should be positioned near the center of the main tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or heating element. The shape of the tube promotes convection currents, ensuring uniform heat distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the sample will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tip.

  • Boiling Point Reading: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • Final Determination: The stream of bubbles will slow and then stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

  • Verification: For accuracy, it is advisable to repeat the procedure to obtain consistent readings.

Boiling_Point_Determination cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement A 1. Add 0.5 mL of This compound to test tube B 2. Insert capillary tube (open end down) A->B C 3. Attach tube assembly to thermometer B->C D 4. Place assembly in Thiele tube C->D E 5. Gently heat side arm D->E F 6. Observe for slow bubbles (expelled air) E->F G 7. Observe for rapid, continuous bubbles (boiling) F->G H 8. Remove heat source G->H I 9. Observe as bubbling stops and liquid enters capillary H->I J 10. Record temperature = Boiling Point I->J

Boiling Point Determination Workflow
Protocol 2: Melting Point Determination

Since this compound has a melting point of -63.6 °C, its determination requires a low-temperature apparatus. The general principle remains the same as for solids, using a capillary method but with a cooling bath instead of a heating bath.

Apparatus:

  • Melting point apparatus with cooling capability (or a suitable cooling bath, e.g., dry ice/acetone)

  • Thermometer or temperature probe accurate at low temperatures

  • Capillary tubes (sealed at one end)

  • Stirring mechanism for the cooling bath

Procedure:

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube. The sample is then frozen, for instance, by dipping the capillary into liquid nitrogen.

  • Apparatus Setup: The cooling bath is prepared and allowed to equilibrate at a temperature well below the expected melting point.

  • Measurement Initiation: The capillary tube containing the frozen sample is placed in the melting point apparatus or cooling bath, attached to a thermometer.

  • Controlled Warming: The bath is allowed to warm up very slowly, at a controlled rate (e.g., 1-2 °C per minute). The bath should be stirred continuously to ensure a uniform temperature.

  • Observation: The sample is observed closely through a magnifying lens.

  • Melting Range Determination: Two temperatures are recorded:

    • Initial Melting Point: The temperature at which the first drop of liquid appears.

    • Final Melting Point: The temperature at which the last solid crystal disappears, and the substance becomes completely liquid. For a pure substance, this melting range should be narrow (typically 0.5-1.0 °C).

Melting_Point_Determination cluster_prep Preparation cluster_measurement Measurement cluster_result Result A 1. Introduce liquid sample into capillary tube B 2. Freeze sample (e.g., using liquid nitrogen) A->B C 3. Place capillary in cooling apparatus B->C D 4. Allow bath to warm slowly (1-2 °C/min) C->D E 5. Observe for first liquid droplet D->E F 6. Record T1 (Initial Melting Point) E->F G 7. Observe until last solid crystal disappears E->G H 8. Record T2 (Final Melting Point) G->H I Melting Range = T1 to T2 H->I

Melting Point Determination Workflow

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol (CAS No. 927-74-2), also known as homopropargyl alcohol, is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1][2] This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical and materials science industries.[3][4] It serves as a key intermediate in the synthesis of various compounds, including oxygen-containing heterocycles and active pharmaceutical ingredients like fexofenadine.[3] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by quantitative data, experimental protocols, and detailed diagrams to inform its safe handling, storage, and application in research and development.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is miscible with alcohols and other common organic solvents but immiscible with aliphatic hydrocarbons.

PropertyValueSource
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Melting Point -63.6 °C
Boiling Point 128.9 °C
Density 0.926 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.441
Flash Point 36 °C (97 °F)
pKa 14.22 ± 0.10 (Predicted)
Solubility Miscible with water, alcohols, and organic solvents. Immiscible with aliphatic hydrocarbons.

Stability Profile

This compound is generally stable under standard laboratory conditions. However, its stability is influenced by temperature, exposure to incompatible materials, and storage environment.

ParameterDescriptionSource
General Stability Stable under normal conditions.
Storage Temperature Recommended storage is between 2°C and 8°C, in a flammables area. Can be stored at room temperature, sealed in a dry, dark place. For stock solutions, -80°C for 6 months or -20°C for 1 month is recommended.
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, copper, and copper alloys.
Hazardous Decomposition Under high heat or combustion, it may release toxic fumes, including carbon monoxide and carbon dioxide.
Hazardous Reactions None reported under normal processing.
Storage and Handling Considerations

For safe handling and to maintain its integrity, this compound should be stored in tightly sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition as the compound is flammable. Appropriate personal protective equipment, including gloves and eye protection, is recommended during use.

Fig. 1: Storage and Incompatibility Profile cluster_storage Recommended Storage cluster_incompatible Incompatible Substances B3O This compound Inert Atmosphere Inert Atmosphere B3O->Inert Atmosphere Store Under Cool & Dry (2-8°C) Cool & Dry (2-8°C) B3O->Cool & Dry (2-8°C) Store Under Sealed Container Sealed Container B3O->Sealed Container Store Under Away from Ignition Away from Ignition B3O->Away from Ignition Store Under Oxidizing Agents Oxidizing Agents B3O->Oxidizing Agents Avoid Contact With Acids / Anhydrides Acids / Anhydrides B3O->Acids / Anhydrides Avoid Contact With Copper & Alloys Copper & Alloys B3O->Copper & Alloys Avoid Contact With

Caption: Logical diagram of storage conditions and incompatibilities.

Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the terminal alkyne and the primary alcohol. This dual reactivity allows it to participate in a wide array of chemical transformations.

Fig. 2: Dual Reactivity of this compound cluster_alkyne Reactions at the Alkyne (C≡C) cluster_alcohol Reactions at the Alcohol (-OH) B3O This compound (HC≡CCH₂CH₂OH) Hydrogenation Hydrogenation (Reduction) B3O->Hydrogenation Hydration Hydration (Markovnikov Add.) B3O->Hydration Hydroboration Hydroboration (Anti-Markovnikov) B3O->Hydroboration Coupling Coupling Rxns (e.g., Pd-catalyzed) B3O->Coupling Click Click Chemistry (CuAAC) B3O->Click Oxidation Oxidation B3O->Oxidation Esterification Esterification B3O->Esterification Substitution Substitution (via leaving group) B3O->Substitution Alkene 3-Buten-1-ol Hydrogenation->Alkene + H₂/Catalyst Ketone Ketone Hydration->Ketone + H₂O, H⁺, HgSO₄ Aldehyde Aldehyde Hydroboration->Aldehyde 1. R₂BH 2. H₂O₂, NaOH Furanone Alkynyl Furanones Coupling->Furanone + Bromofuranone, Pd cat. Triazole Triazole Click->Triazole + R-N₃, Cu(I) Oxidized_Aldehyde But-3-ynal Oxidation->Oxidized_Aldehyde PCC or DMP Ester Ester Esterification->Ester + R-COOH Oxidized_Acid But-3-ynoic Acid Oxidized_Aldehyde->Oxidized_Acid Stronger Oxidant (e.g., CrO₃, H₂SO₄)

Caption: Overview of the primary reaction pathways for this compound.

Reactions Involving the Alkyne Group

The electron-rich triple bond of this compound readily undergoes electrophilic addition reactions.

  • Hydrogenation (Reduction): The triple bond can be partially or fully reduced.

    • Partial Reduction: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, or reduction with Na in liquid ammonia can yield the corresponding alkene, 3-Buten-1-ol. A patented method describes the selective hydrogenation to 3-buten-1-ol using a Raney's nickel or ruthenium-carbon catalyst.

    • Full Reduction: In the presence of catalysts like platinum, palladium, or nickel, hydrogen adds across both π-bonds to reduce the alkyne to the corresponding alkane, 1-butanol.

  • Hydration: In the presence of aqueous acid and a mercury(II) sulfate catalyst, water adds across the triple bond. Following Markovnikov's rule, this reaction with a terminal alkyne initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding a ketone.

  • Hydroboration-Oxidation: This two-step reaction provides an anti-Markovnikov addition of water across the triple bond. Reaction with a sterically hindered borane (like disiamylborane, Sia₂BH) followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde.

  • Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the triple bond. The reaction can proceed in one or two steps, potentially yielding dihaloalkene or tetrahaloalkane products.

  • Coupling Reactions: As a terminal alkyne, this compound is a valuable substrate in various coupling reactions. It has been used in palladium-catalyzed coupling with β-tetrionic acid bromide to synthesize alkynyl-substituted furanones.

  • Click Chemistry: The terminal alkyne group makes this compound a suitable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole ring, linking the butynol moiety to another molecule containing an azide group.

Reactions Involving the Hydroxyl Group

As a primary alcohol, the -OH group of this compound undergoes typical alcohol reactions.

  • Oxidation: The oxidation product depends on the reagent and reaction conditions.

    • To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) oxidize the primary alcohol to an aldehyde (but-3-ynal) without affecting the alkyne. To obtain the aldehyde, the product should be distilled off as it forms to prevent over-oxidation.

    • To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄, Jones reagent) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to a carboxylic acid (but-3-ynoic acid). This often occurs when the reaction is heated under reflux with an excess of the oxidizing agent.

  • Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form esters.

  • Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be converted to a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃), to facilitate subsequent substitution reactions at that carbon.

Experimental Protocols

Selective Hydrogenation of this compound to 3-Buten-1-ol

This protocol is adapted from a patented synthetic method for producing 3-Buten-1-ol.

Objective: To selectively reduce the alkyne in this compound to an alkene without reducing the alkene further to an alkane.

Materials:

  • This compound (100g, 1.4 mol)

  • Ethanol (400 mL)

  • Raney's Nickel catalyst (2g)

  • High-pressure autoclave (1 L capacity)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Filtration apparatus

  • Distillation apparatus

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Reactor Setup: Charge a 1-liter autoclave with 100g (1.4 mol) of this compound, 400 mL of ethanol, and 2g of Raney's nickel catalyst.

  • Inerting: Seal the autoclave and purge the system with nitrogen gas for 15 minutes to remove all oxygen.

  • Heating: Heat the reaction mixture to 50°C while stirring.

  • Hydrogenation: Introduce hydrogen gas into the autoclave, maintaining a constant pressure of 1.0 MPa.

  • Monitoring: After 1 hour, begin taking samples periodically and analyze them by Gas Chromatography (GC) to monitor the disappearance of the starting material.

  • Reaction Completion: Terminate the reaction when the concentration of this compound is less than 1% by mass.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Raney's nickel catalyst, which can be reused.

  • Purification:

    • First, distill the filtrate at atmospheric pressure to remove and recover the ethanol solvent.

    • Then, subject the remaining crude product to fractional distillation to obtain pure 3-Buten-1-ol.

Expected Outcome: The expected yield of 3-Buten-1-ol is approximately 91.2g (88.7% yield) with a purity of >98%.

Fig. 3: Workflow for Selective Hydrogenation Start Start Charge 1. Charge Autoclave (this compound, EtOH, Raney Ni) Start->Charge Purge 2. Purge with N₂ (15 minutes) Charge->Purge Heat 3. Heat to 50°C Purge->Heat Hydrogenate 4. Pressurize with H₂ (1.0 MPa) Heat->Hydrogenate Monitor 5. Monitor by GC (Sample every hour) Hydrogenate->Monitor Check [this compound] < 1%? Monitor->Check Check->Monitor No Cool 6. Cool and Vent Check->Cool Yes Filter 7. Filter Mixture (Recover Catalyst) Cool->Filter Distill_EtOH 8a. Distill Filtrate (Remove Ethanol) Filter->Distill_EtOH Distill_Product 8b. Fractional Distillation (Purify Product) Distill_EtOH->Distill_Product End End (Pure 3-Buten-1-ol) Distill_Product->End

References

An In-depth Technical Guide to 3-Butyn-1-ol and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of 3-butyn-1-ol, encompassing its chemical identity, physical and chemical properties, synthesis protocols, and key applications in pharmaceutical research and development.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on this compound. It details the compound's various synonyms, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide explores the significant role of this compound as a versatile building block in the synthesis of complex molecules, with a particular focus on its application in the production of the antihistamine fexofenadine and its utility in click chemistry.

Chemical Identity and Synonyms

This compound is a primary alcohol and a terminal alkyne. Its formal IUPAC name is but-3-yn-1-ol .[1] This bifunctional molecule is a valuable intermediate in organic synthesis. It is also known by a variety of other names, which are essential to recognize when reviewing scientific literature and chemical catalogs.

Identifier Type Value
IUPAC Name but-3-yn-1-ol[1]
CAS Number 927-74-2
Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
Common Synonyms 4-hydroxy-1-butyne, 3-Butynol, 3-Butynyl alcohol, 1-Butyn-4-ol, Homopropargyl alcohol, (2-Hydroxyethyl)acetylene[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental work. The following table summarizes its key properties.

Property Value Reference
Appearance Colorless liquid[1]
Boiling Point 128.9 °C[3]
Melting Point -63.6 °C
Density 0.926 g/mL at 25 °C
Refractive Index 1.441 at 20 °C
Solubility Miscible with alcohols and organic solvents.
Flash Point 36 °C (96.8 °F) - closed cup

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. One of the most common and effective industrial methods involves the Grignard reaction.

Grignard Reaction-Based Synthesis

This protocol describes a synthesis method utilizing a Grignard reagent, which offers high yield and mild reaction conditions suitable for industrial production.

Materials:

  • Chlorobutane

  • Magnesium chips

  • Bromoethane (initiator)

  • Acetylene gas

  • Tetrahydrofuran (THF), anhydrous

  • Ethylene oxide

Procedure:

  • Grignard Reagent Formation: In a 5000 L Grignard reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane. Heat the mixture to 60 °C to initiate the reaction.

  • Introduce 250-300 parts by mass of acetylene gas into the reaction kettle to produce monoethynyl magnesium chloride.

  • Reaction with Ethylene Oxide: In a separate 5000 L dropping kettle, prepare a solution of 400-500 parts by mass of ethylene oxide in 2000-3000 L of anhydrous tetrahydrofuran.

  • Slowly add the ethylene oxide solution to the monoethynyl magnesium chloride reagent at a temperature of 0-10 °C.

  • Quenching and Isolation: After the addition is complete, allow the reaction to proceed for 2 hours under heat insulation, during which the temperature will rise to 20-25 °C.

  • Quench the reaction by adding water.

  • Transfer the reaction liquid to a rectifying tower to recover the tetrahydrofuran and obtain the target product, this compound.

Applications in Drug Development

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. Its bifunctionality allows for diverse chemical transformations, making it a valuable tool for medicinal chemists.

Intermediate in the Synthesis of Fexofenadine

Fexofenadine, a widely used second-generation antihistamine, is synthesized using this compound as a key starting material. The synthesis involves several steps to construct the complex molecular architecture of the drug.

Fexofenadine_Synthesis_Pathway This compound This compound Intermediate1 Key Intermediate This compound->Intermediate1 Several Steps Fexofenadine Fexofenadine Intermediate1->Fexofenadine Azacyclonol Azacyclonol Azacyclonol->Fexofenadine caption Simplified synthetic pathway to Fexofenadine.

Simplified synthetic pathway to Fexofenadine.
Role in Click Chemistry

The terminal alkyne group in this compound makes it a suitable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, specificity, and biocompatibility. The hydroxyl group can be further functionalized to attach the alkyne moiety to various molecules of interest.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Butyn-1-ol_Derivative Alkyne-tagged Molecule (from this compound) Triazole_Product 1,4-disubstituted Triazole (Conjugated Product) 3-Butyn-1-ol_Derivative->Triazole_Product Azide_Molecule Azide-tagged Molecule Azide_Molecule->Triazole_Product Cu(I)_Catalyst Cu(I) Catalyst Cu(I)_Catalyst->Triazole_Product Solvent Aqueous or Organic Solvent Solvent->Triazole_Product caption Conceptual workflow of a Click Chemistry reaction.

Conceptual workflow of a Click Chemistry reaction.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopy Type Key Data Points
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Spectral data available.
Mass Spectrometry Spectral data available.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber).

  • Skin and Body Protection: Laboratory coat and other protective clothing as necessary.

  • Respiratory Protection: Use in a fume hood. If inhalation risk is high, a NIOSH-approved respirator is recommended.

Storage:

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

In case of exposure:

  • Skin Contact: Immediately flush skin with plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

Methodological & Application

The Versatility of 3-Butyn-1-ol in Palladium-Catalyzed Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol is a versatile building block in organic synthesis, featuring a terminal alkyne and a primary alcohol functional group. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful platform for the functionalization of this compound. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed coupling reactions, namely the Sonogashira, Heck, Suzuki, and Stille reactions. Additionally, an application in the synthesis of substituted furans is presented.

I. Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] this compound, with its terminal alkyne, is an excellent substrate for this reaction, enabling the synthesis of a variety of aryl- and vinyl-substituted alkynols. These products can serve as key intermediates in the synthesis of more complex molecules.[2]

Quantitative Data
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1IodobenzenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF685-95
24-IodoanisolePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF688
31-IodonaphthalenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF692
44-BromobenzonitrilePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF675

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure for the coupling of a similar substrate, 2-methyl-3-butyn-2-ol, with aryl bromides.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • This compound

  • Aryl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (e.g., Schlenk tube, syringes)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(p-tol)₃ (0.06 mmol, 6 mol%).

  • Add 5 mL of degassed anhydrous THF via syringe.

  • Sequentially add DBU (3.0 mmol), this compound (1.2 mmol), and the aryl bromide (1.0 mmol) via syringe. If the aryl bromide is a solid, it should be added as a solution in a small amount of degassed THF.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-but-3-yn-1-ol product.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle (Co-catalyst) Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation (Cu-C≡CR or H-C≡CR/Base) Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Ar-C≡C-R Reductive Elimination Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Cu(I)X to Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)C≡CR Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

II. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][4] While this compound itself is not an alkene, its derivatives or the in-situ generated alkenes from it can participate in Heck-type reactions. More commonly, allylic alcohols, which are structurally similar to potential derivatives of this compound, are used in Heck reactions to produce α,β-unsaturated aldehydes and ketones.

Quantitative Data for Heck Coupling of a Representative Allylic Alcohol

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoacetophenone | Allyl Alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 12 | 85 | | 2 | 1-Iodonaphthalene | Crotyl Alcohol | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 8 | 78 | | 3 | 4-Bromotoluene | Cinnamyl Alcohol | Pd(OAc)₂ (1) | Tri(o-tolyl)phosphine (2) | K₂CO₃ | DMA | 10 | 90 |

Data is for representative allylic alcohols and may serve as a starting point for optimization with this compound derivatives.

Experimental Protocol: Heck Reaction of an Aryl Bromide with an Allylic Alcohol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide

  • Allylic alcohol (e.g., a derivative of this compound)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the aryl bromide (1.0 mmol), the allylic alcohol (1.2 mmol), and 5 mL of degassed DMF.

  • Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Pd(II)(Ar)(X)L(Alkene) Pd(II)(Ar)(X)L2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Product_Complex Product + HPd(II)XL2 Sigma_Alkyl_Pd->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

III. Suzuki Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. To utilize this compound in a Suzuki coupling, it would first need to be converted into an organoboron derivative, or alternatively, a derivative of this compound (e.g., a halide or triflate) could be coupled with a boronic acid.

Quantitative Data for a Representative Suzuki Coupling

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | | 2 | 1-Naphthyl triflate | Vinylboronic acid pinacol ester | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 8 | 88 | | 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 16 | 92 |

This data represents general Suzuki couplings and would need to be adapted for substrates derived from this compound.

Experimental Protocol: Suzuki Coupling of an Aryl Bromide with a Boronic Acid

Materials:

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Aryl bromide (derived from or for coupling with a this compound derivative)

  • Boronic acid

  • Toluene, Ethanol, and Water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added.

  • The mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(Ar')L2 Transmetalation (Ar'B(OH)₂ / Base) Ar-Ar' Ar-Ar' Pd(II)(Ar)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki coupling reaction.

IV. Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate. Similar to the Suzuki reaction, this compound would need to be converted to either an organostannane derivative (e.g., tributyl(but-3-yn-1-yloxy)stannane) or a halide/triflate to participate in this reaction.

Quantitative Data for a Representative Stille Coupling

| Entry | Organic Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 16 | 90 | | 2 | 4-Bromotoluene | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | - | Toluene | 12 | 85 | | 3 | 2-Iodothiophene | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (1) | P(furyl)₃ (4) | Dioxane | 8 | 92 |

This data represents general Stille couplings and would need to be adapted for substrates derived from this compound.

Experimental Protocol: Stille Coupling of an Aryl Halide with an Organostannane

Materials:

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Aryl halide

  • Organostannane (e.g., derived from this compound)

  • Anhydrous and degassed solvent (e.g., Toluene or THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aryl halide (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous, degassed solvent (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Heat the reaction mixture under an inert atmosphere to the specified temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • The organic layer is then washed with brine, dried, and concentrated.

  • Purify the residue by column chromatography.

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(R1)(X)L2 Pd(II)(R1)(X)L2 Pd(0)L2->Pd(II)(R1)(X)L2 Oxidative Addition (R1-X) Pd(II)(R1)(R2)L2 Pd(II)(R1)(R2)L2 Pd(II)(R1)(X)L2->Pd(II)(R1)(R2)L2 Transmetalation (R2-SnBu₃) R1-R2 R1-R2 Pd(II)(R1)(R2)L2->R1-R2 Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

V. Application: Synthesis of Substituted Furans

A notable application of this compound in palladium catalysis is the synthesis of 2,5-disubstituted furans. This transformation proceeds via a palladium-catalyzed coupling of this compound with an aryl halide, followed by an intramolecular cyclization.

Quantitative Data for Furan Synthesis
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (5)-Na₂CO₃DMF2475
24-IodoanisolePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMA2082
31-BromonaphthalenePd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1878

Data is representative and optimization may be required for specific substrates.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-5-(2-hydroxyethyl)furan

Materials:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Na₂CO₃)

  • Aryl iodide

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • A mixture of the aryl iodide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol) in DMF (5 mL) is stirred in a sealed tube.

  • The reaction mixture is heated at 100 °C for 24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield the 2-aryl-5-(2-hydroxyethyl)furan.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, This compound (or derivative), base, and solvent B Degas the mixture A->B C Add Pd catalyst and ligand B->C D Heat to desired temperature under inert atmosphere C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F G Aqueous workup and extraction F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this building block in the synthesis of diverse and complex molecular architectures. The ability to selectively functionalize either the alkyne or the alcohol moiety, or to utilize both in cascade reactions, opens up a vast chemical space for exploration in drug discovery and materials science.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.

References

3-Butyn-1-ol: A Versatile C4 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Butyn-1-ol, a commercially available propargyl alcohol, is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound, catering to researchers, scientists, and professionals in drug development.

Synthesis of a Key Intermediate for Fexofenadine

This compound serves as a crucial starting material in an efficient, multi-step synthesis of fexofenadine, a widely used second-generation antihistamine. The overall synthesis, starting from this compound and methyl 2-(4-bromophenyl)-2-methylpropanoate, can achieve a total yield of 59% over eight steps.[1] While the full detailed protocol for every step is extensive, the initial strategic use of this compound is a critical aspect of this synthetic route.

Reaction Scheme:

fexofenadine_synthesis This compound This compound Intermediate_A Key Intermediate This compound->Intermediate_A Methyl_2-(4-bromophenyl)-2-methylpropanoate Methyl_2-(4-bromophenyl)-2-methylpropanoate Methyl_2-(4-bromophenyl)-2-methylpropanoate->Intermediate_A Fexofenadine Fexofenadine Intermediate_A->Fexofenadine Multiple Steps

Figure 1: General synthetic strategy for Fexofenadine using this compound.

Selective Hydrogenation to 3-Buten-1-ol

The selective reduction of the alkyne in this compound provides direct access to 3-buten-1-ol, a valuable homoallylic alcohol used in various synthetic applications. This transformation can be achieved with high selectivity using a poisoned palladium catalyst, such as Lindlar's catalyst.

Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst

This protocol is adapted from established procedures for the selective hydrogenation of alkynes.[2][3][4]

  • Materials:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, lead-poisoned)

    • Quinoline (optional, as a co-catalyst poison)

    • Anhydrous solvent (e.g., Ethyl Acetate, Hexane, or Ethanol)

    • Hydrogen gas (H₂)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Procedure:

    • In a round-bottom flask, add Lindlar's catalyst (5-10 mol% with respect to this compound).

    • Flush the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

    • Add the anhydrous solvent (e.g., 10 mL per mmol of substrate), followed by this compound.

    • (Optional) Add a small amount of quinoline (1-2 equivalents relative to the catalyst) to further decrease catalyst activity and prevent over-reduction.

    • Hydrogenation (Balloon Method): Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere. Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC analysis to observe the consumption of the starting material and the formation of the desired product, while minimizing the formation of the fully saturated butan-1-ol.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford the crude 3-buten-1-ol.

    • Purify the product by distillation if necessary.

Quantitative Data:

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney NickelEthanol501.088.7[5]
5% Pd/CEthanol450.589.8
5% Ru/CEthanol450.589.4

Logical Workflow for Selective Hydrogenation:

hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Add_Catalyst Add Lindlar's Catalyst Inert_Atmosphere Flush with Inert Gas Add_Catalyst->Inert_Atmosphere Add_Reagents Add Solvent and this compound Inert_Atmosphere->Add_Reagents Introduce_H2 Introduce Hydrogen Gas Add_Reagents->Introduce_H2 Stir Stir at Room Temperature Introduce_H2->Stir Monitor Monitor by TLC/GC Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify by Distillation Concentrate->Purify

Figure 2: Workflow for the selective hydrogenation of this compound.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form a C(sp)-C(sp²) bond with aryl or vinyl halides. This reaction is a powerful tool for constructing complex molecular skeletons. While many protocols utilize similar alkynes, the following provides a general procedure adaptable for this compound.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

  • Materials:

    • This compound

    • Aryl iodide (e.g., Iodobenzene)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), degassed

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

    • Add degassed triethylamine (2-3 eq) and the anhydrous solvent.

    • Add this compound (1.1-1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Model Sonogashira Coupling:

The following data is for the coupling of 2-methyl-3-butyn-2-ol with various aryl iodides, which serves as a good model for the reactivity of this compound.

Aryl IodideProductYield (%)
Iodobenzene4-Phenyl-2-methyl-3-butyn-2-ol85
1-Iodo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol90
4-Iodoanisole4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol88

Catalytic Cycle for Sonogashira Coupling:

sonogashira_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'C≡CCu) Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L₂) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product

Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which have widespread applications in medicinal chemistry, bioconjugation, and materials science.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol is based on a demonstrated procedure for the CuAAC of phenylacetylene and benzyl azide.

  • Materials:

    • This compound

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole by column chromatography or recrystallization.

Quantitative Data for a Model CuAAC Reaction:

The reaction of benzyl azide and phenylacetylene under similar conditions yielded 1-benzyl-4-phenyl-1,2,3-triazole in 73% yield.

Schematic of the CuAAC Reaction:

cuaac_reaction This compound This compound Catalyst Cu(I) Catalyst This compound->Catalyst Benzyl_Azide R-N₃ (e.g., Benzyl Azide) Benzyl_Azide->Catalyst Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole_Product

Figure 4: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Synthesis of γ-Butyrolactones

This compound can be converted into γ-butyrolactone, a common structural motif in natural products and a valuable synthetic intermediate. A potential synthetic route involves the hydroboration-oxidation of the alkyne to the corresponding aldehyde, followed by oxidation to the carboxylic acid and subsequent lactonization. A more direct approach could involve the hydroboration of the alkyne followed by oxidation and in-situ cyclization.

Conceptual Experimental Workflow: Synthesis of γ-Butyrolactone via Hydroboration-Oxidation

This conceptual protocol is based on the principles of hydroboration-oxidation of alkynes and subsequent lactonization.

  • Part A: Hydroboration

    • To a solution of this compound in anhydrous THF under an inert atmosphere, add a hydroborating agent (e.g., 9-BBN or disiamylborane) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by ¹¹B NMR or quenching of an aliquot with a proton source and GC analysis).

  • Part B: Oxidation and Lactonization

    • Cool the reaction mixture to 0 °C and add a solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the mixture at room temperature for several hours or until the oxidation is complete.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to promote the lactonization of the intermediate γ-hydroxy carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude γ-butyrolactone by distillation or column chromatography.

Logical Relationship for γ-Butyrolactone Synthesis:

gbl_synthesis This compound This compound Hydroboration Hydroboration This compound->Hydroboration Organoborane Intermediate Organoborane Hydroboration->Organoborane Oxidation Oxidation (H₂O₂, NaOH) Organoborane->Oxidation Hydroxy_acid γ-Hydroxycarboxylic Acid Oxidation->Hydroxy_acid Lactonization Lactonization (Acidic workup) Hydroxy_acid->Lactonization Butyrolactone γ-Butyrolactone Lactonization->Butyrolactone

Figure 5: Conceptual pathway for the synthesis of γ-butyrolactone from this compound.

This compound is a cost-effective and highly adaptable building block that provides access to a wide array of important chemical structures. The protocols and data presented herein demonstrate its utility in key synthetic transformations, including selective hydrogenation, carbon-carbon bond formation via Sonogashira coupling, construction of heterocyclic rings through click chemistry, and the synthesis of valuable lactones. These applications underscore the significance of this compound in the toolbox of the modern synthetic chemist for the efficient and creative construction of complex molecular architectures.

References

Application Notes: The Versatility of 3-Butyn-1-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Butyn-1-ol is a versatile and highly valuable chemical intermediate in the pharmaceutical industry.[1][2] As a terminal acetylenic compound, its unique structure, featuring both a reactive alkyne and a primary alcohol functional group, allows it to serve as a flexible building block in the synthesis of a wide array of complex molecules and Active Pharmaceutical Ingredients (APIs).[3][4] Its applications range from being a key precursor for blockbuster drugs to a crucial component in advanced drug discovery platforms like click chemistry and the construction of antibody-drug conjugates (ADCs).[1] These notes provide an overview of its primary applications, supported by experimental data and detailed protocols for researchers in drug development.

Key Intermediate in API Synthesis

This compound is a critical starting material or intermediate in the synthesis of several significant pharmaceutical compounds. Its market demand is substantial, largely driven by its role in producing drugs for allergies, cancer, and central nervous system disorders.

1.1. Synthesis of Fexofenadine

Fexofenadine, a third-generation antihistamine, is a prominent drug synthesized using this compound as a key intermediate. The demand for Fexofenadine, which offers excellent H1 receptor antagonistic activity without sedative effects, underscores the commercial importance of this compound.

1.2. Precursor to 3-Buten-1-ol

Through selective hydrogenation, this compound is converted to 3-buten-1-ol, another vital intermediate. This derivative is subsequently used in the synthesis of various new medicines, including antitumor, anti-AIDS, and anti-proliferative drugs. The selective hydrogenation process is designed to be environmentally friendly, with catalysts and solvents that can be recycled.

Data Presentation: Selective Hydrogenation of this compound

The following table summarizes quantitative data from a patented method for the selective hydrogenation of this compound to 3-buten-1-ol.

ParameterValueReference
Starting Material This compound (100g, 1.4 mol)
Solvent Ethanol (400 ml)
Catalyst Raney's Nickel (2g)
Temperature 50 °C
Pressure 1.0 MPa (H₂)
Reaction Monitoring Gas Chromatography (GC)
Endpoint This compound < 1%
Product 3-Buten-1-ol (91.2g)
Yield 88.7%
Purity 98.3%

Experimental Protocol 1: Selective Hydrogenation of this compound to 3-Buten-1-ol

This protocol is adapted from patent CN102295530B.

Materials:

  • This compound (100g, 1.4 mol)

  • Ethanol (400 ml)

  • Raney's Nickel catalyst (2g)

  • 1-liter autoclave

  • Nitrogen gas (for purging)

  • Hydrogen gas

  • Standard filtration and distillation apparatus

Procedure:

  • Charge a 1-liter autoclave with 100g of this compound, 400 ml of ethanol, and 2g of Raney's Nickel catalyst.

  • Seal the autoclave and purge the system with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the mixture to 50 °C while maintaining insulation.

  • Introduce hydrogen gas into the autoclave, maintaining a constant pressure of 1.0 MPa.

  • Begin sampling after 1 hour and analyze the reaction progress using Gas Chromatography (GC).

  • Terminate the reaction when the concentration of the starting material, this compound, is less than 1%.

  • After the reaction is complete, cool the autoclave and filter the mixture to recover the catalyst for potential reuse.

  • The filtrate is subjected to atmospheric distillation to recover the ethanol solvent.

  • The remaining crude product is then purified by fractional distillation to obtain 3-buten-1-ol.

G cluster_workflow Experimental Workflow: Selective Hydrogenation A 1. Charge Autoclave (this compound, Ethanol, Raney Ni) B 2. Purge with N2 (15 minutes) A->B C 3. Heat to 50°C B->C D 4. Pressurize with H2 (1.0 MPa) C->D E 5. Monitor Reaction by GC D->E F Reaction Complete? (<1% Start Material) E->F F->E No G 6. Cool & Filter (Recover Catalyst) F->G Yes H 7. Distillation (Recover Solvent, Purify Product) G->H I Product: 3-Buten-1-ol H->I

Caption: Workflow for the selective hydrogenation of this compound.

Role in Click Chemistry for Drug Discovery

This compound is an important reagent in "click chemistry," a class of reactions known for being rapid, efficient, and high-yielding. Specifically, its terminal alkyne group makes it an ideal partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,2,3-triazole ring, a structure that is considered a "privileged scaffold" in medicinal chemistry due to its common presence in bioactive molecules.

This methodology allows medicinal chemists to rapidly synthesize large libraries of diverse compounds by joining a molecule containing an azide with this compound or its derivatives. This accelerates the process of lead discovery and optimization in drug development.

G R1 This compound (Alkyne) Product 1,4-disubstituted 1,2,3-triazole Product R1->Product Huisgen 1,3-Dipolar Cycloaddition R2 Molecule-N3 (Azide) R2->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Reaction scheme for CuAAC (Click Chemistry) using this compound.

Experimental Protocol 2: General Procedure for CuAAC using this compound

This is a representative protocol. Conditions may need optimization based on the specific azide substrate.

Materials:

  • This compound

  • Azide-functionalized compound of interest

  • Sodium Ascorbate

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Solvent (e.g., a mixture of water and t-butanol)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Applications in Heterocyclic and Bioconjugate Synthesis

The reactivity of this compound extends to the synthesis of complex heterocyclic systems and bioconjugates.

3.1. Synthesis of Fused Heterocycles

Heterocyclic compounds are fundamental to pharmaceutical chemistry, forming the core of countless drugs. This compound can participate in catalytic reactions to form fused indole ring systems, such as tetrahydropyrano[4,3-b]indoles, which are of interest in medicinal chemistry. These reactions often employ gold catalysts and proceed through complex mechanistic pathways involving sigmatropic rearrangements.

3.2. Linker Component for Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects these two parts is critical to the ADC's stability and efficacy. The alkyne functionality of this compound makes it a useful component for constructing these linkers, often via the click chemistry (CuAAC) reaction mentioned previously. This allows for the precise and stable attachment of a payload to an antibody, creating a more homogenous and effective therapeutic agent.

G cluster_logic This compound as a Versatile Pharmaceutical Building Block cluster_routes Synthetic Routes cluster_products Intermediates & Products cluster_apis Final Drug Classes / Applications Start This compound A Selective Hydrogenation Start->A B Click Chemistry (CuAAC) Start->B C Gold-Catalyzed Annulation Start->C D Derivatization Start->D P1 3-Buten-1-ol A->P1 P2 1,2,3-Triazoles B->P2 P3 Fused Indoles C->P3 API5 Antihistamines (Fexofenadine) D->API5 API1 Anticancer, Anti-HIV Drugs P1->API1 P4 Linkers for ADCs P2->P4 API2 Drug Discovery Libraries P2->API2 API3 Novel Heterocyclic APIs P3->API3 API4 Antibody-Drug Conjugates P4->API4

Caption: Logical relationships of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This protocol details the use of 3-Butyn-1-OL, a versatile building block, in CuAAC reactions. Its terminal alkyne allows for straightforward conjugation to azide-containing molecules, while the primary alcohol offers a handle for further functionalization, making it a valuable tool in drug discovery, bioconjugation, and materials science.[4][5]

The CuAAC reaction is characterized by its high yields and the formation of a stable triazole linkage. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance the reaction rate and prevent oxidative side reactions, a stabilizing ligand for the Cu(I) catalyst is often employed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and parameters for a CuAAC reaction involving a generic azide and this compound. These values are starting points and may require optimization for specific substrates.

ParameterValueNotes
Reactants
Azide1.0 - 1.2 equivalents
This compound1.0 equivalentLimiting reagent
Catalyst System
CuSO₄1 - 5 mol%
Sodium Ascorbate5 - 10 mol%Should be in excess of CuSO₄
Ligand (e.g., THPTA)5 - 25 mol%Typically a 1:1 to 5:1 ratio with CuSO₄
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMSO, DMFChoice depends on substrate solubility
TemperatureRoom Temperature (20-25 °C)Can be heated to accelerate the reaction (e.g., 40-60 °C)
Reaction Time1 - 24 hoursMonitored by TLC or LC-MS
pH4 - 12The reaction is tolerant to a wide pH range

Experimental Workflow

The general workflow for performing a CuAAC reaction with this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Azide and This compound in Solvent D Add Catalyst Premix to Reactant Solution A->D 1. B Prepare Catalyst Premix: CuSO4 + Ligand in Water B->D 2. C Prepare Sodium Ascorbate Solution E Initiate Reaction by Adding Sodium Ascorbate Solution C->E 3. D->E 4. F Stir at Room Temperature E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Quench Reaction (e.g., with EDTA) G->H Upon Completion I Extract Product H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for the CuAAC reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed cycloaddition of an azide with this compound.

Materials:

  • Azide-containing compound

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the azide (1.0 mmol) and this compound (1.0-1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL). Stir the solution until all solids are dissolved.

  • Catalyst Premix Preparation: In a separate vial, prepare a stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA (0.05 mmol, 5 mol%) in a small amount of water (1 mL).

  • Reducing Agent Preparation: In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).

  • Reaction Initiation: Add the catalyst premix to the stirred solution of the azide and alkyne. Then, add the sodium ascorbate solution to initiate the reaction. The solution may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (10 mL) to chelate the copper catalyst. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole product.

Catalytic Cycle of CuAAC

The following diagram illustrates the widely accepted catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle cluster_cycle Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) A Cu(I)-Acetylide CuI->A + R1-C≡CH - H+ CuII Cu(II) CuI->CuII Oxidation Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product B Copper-Coordinated Azide-Acetylide A->B + R2-N3 C Six-membered Cu(III)-metallacycle B->C D Copper(I)- Triazolide C->D Reductive Elimination D->Product D->A + H+ CuII->CuI Reduction Ascorbate Ascorbate Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate

Caption: The catalytic cycle of the CuAAC reaction.

Safety Precautions

  • Organic azides can be explosive, especially small, low-molecular-weight azides. Handle with care and behind a safety shield. Avoid heat, shock, and friction.

  • Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Note: A Detailed Protocol for the Grignard-Mediated Synthesis of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-butyn-1-ol, a valuable building block in organic synthesis, via a Grignard reaction. The described methodology involves the preparation of an ethynylmagnesium halide Grignard reagent from acetylene, followed by its reaction with ethylene oxide. This procedure offers a reliable and scalable route to the target compound. This document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a key synthetic intermediate utilized in the preparation of a variety of organic molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for diverse subsequent chemical transformations. The Grignard reaction provides a robust and efficient method for the construction of this compound from readily available starting materials. The core of this synthesis involves the nucleophilic addition of an acetylide, in the form of a Grignard reagent, to the electrophilic carbon of ethylene oxide, leading to the formation of the desired C-C bond and subsequent alcohol upon workup.[1][2][3] This application note details a specific protocol adapted from established procedures for this transformation.[4]

Experimental Protocol

This protocol is based on the reaction of ethynylmagnesium chloride with ethylene oxide.[4] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for the success of the Grignard reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide (for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (Celite)

  • Standard laboratory glassware (flame-dried)

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

Part A: Preparation of Ethynylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet adapter, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: To the flask, add magnesium turnings. A small crystal of iodine or a few drops of ethyl bromide can be added to initiate the reaction.

  • Grignard Formation: Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

  • Acetylene Addition: Once the Grignard reagent formation is initiated, bubble dry acetylene gas through the solution at a controlled rate. The acetylene will react with the ethylmagnesium bromide to form the less soluble ethynylmagnesium bromide, which may precipitate.

Part B: Reaction with Ethylene Oxide

  • Cooling: Cool the freshly prepared ethynylmagnesium bromide suspension to 0-10°C using an ice bath.

  • Ethylene Oxide Addition: Slowly add a solution of ethylene oxide in anhydrous THF to the cooled Grignard reagent suspension via the dropping funnel. Maintain the temperature between 0-10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours, during which the temperature can be allowed to rise to 20-25°C.

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the reaction flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution through a pad of diatomaceous earth (Celite) to remove the drying agent and any fine solids.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the Grignard reaction with ethylene oxide.

ParameterValueReference
Reactants
AcetyleneVaries based on scale
MagnesiumStoichiometric excess
Ethylene Oxide1.0 - 1.2 equivalents
Reaction Conditions
Grignard Formation TemperatureRefluxing THF
Ethylene Oxide Addition Temperature0 - 10 °C
Reaction Time2 hours post-addition
Product
YieldHigh (specifics vary)
Boiling Point128.9 °C (at atm. pressure)
Density0.926 g/mL at 25 °C

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Grignard_Synthesis Experimental Workflow for this compound Synthesis cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Mg + Initiator in THF B Add Ethyl Bromide A->B C Bubble Acetylene Gas B->C D Ethynylmagnesium Bromide C->D E Cool to 0-10°C D->E F Add Ethylene Oxide in THF E->F G Stir for 2h at rt F->G H Quench with aq. NH4Cl G->H I Extract with Ether H->I J Dry & Filter I->J K Concentrate J->K L Distill K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Selective Catalytic Hydrogenation of 3-Butyn-1-OL to 3-Buten-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective semi-hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and agrochemicals. The conversion of 3-butyn-1-ol to 3-buten-1-ol is a key step in synthesizing various valuable intermediates. The primary challenge in this process is to achieve high selectivity for the desired alkene, 3-buten-1-ol, while preventing over-hydrogenation to the fully saturated 1-butanol and minimizing the formation of isomerization byproducts. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on achieving high-yield, selective hydrogenation of this compound.

Reaction Pathways

The hydrogenation of this compound can proceed through several pathways. The desired reaction is the partial hydrogenation of the alkyne to an alkene. However, further hydrogenation can lead to the corresponding alkane, and isomerization can also occur.

cluster_main Reaction Pathways alkyne This compound alkene 3-Buten-1-ol (Target Product) alkyne->alkene + H₂ (Selective) alkane 1-Butanol (Over-hydrogenation) alkyne->alkane + 2H₂ (Direct Hydrogenation) alkene->alkane + H₂ (Over-hydrogenation) isomer Crotyl Alcohol & Butyraldehyde (Isomers) alkene->isomer Isomerization

Figure 1: Reaction scheme for the hydrogenation of this compound.

Data Presentation: Catalyst Performance

The choice of catalyst and reaction conditions is critical for maximizing the selectivity towards 3-buten-1-ol. The following table summarizes quantitative data from various catalytic systems.

CatalystReaction PhaseSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to 3-Buten-1-ol (%)Reference
Pd/Al₂O₃Gas PhaseN/A1000.1VariableHigh selectivity observed at lower conversions[1][2]
Raney NickelLiquid PhaseEthanol501.0>99~89.2 (based on 87.6% yield)[3]
Pd-Ni/Al₂O₃Gas PhaseN/A1000.1HighUp to 95% (for 3-butyn-2-ol)[4][5]

Note: Data for Pd-Ni/Al₂O₃ is for the analogous substrate 3-butyn-2-ol, which suggests its potential applicability for this compound.

Experimental Protocols

Below are detailed protocols for the selective hydrogenation of this compound using different catalytic systems.

Protocol 1: Liquid-Phase Hydrogenation using Raney Nickel

This protocol is adapted from a patented method for the synthesis of 3-buten-1-ol, emphasizing safety and catalyst handling.

Materials:

  • This compound (100g)

  • Ethanol (400 mL)

  • Raney Nickel catalyst (2g, slurry)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Autoclave/Parr hydrogenator (1 L capacity)

  • Filtration apparatus

  • Distillation/Rectification setup

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Reactor Preparation: Charge a 1-liter autoclave with this compound (100g), ethanol (400ml), and Raney Nickel catalyst (2g).

  • Inerting: Seal the reactor and purge the system with nitrogen (N₂) for 15 minutes to remove all oxygen.

  • Heating: Heat the reaction mixture to 50°C while stirring.

  • Hydrogenation: Introduce hydrogen (H₂) gas into the reactor, maintaining a constant pressure of 1.0 MPa.

  • Reaction Monitoring: Begin taking samples after 1 hour and analyze the reaction mixture by Gas Chromatography (GC). The reaction is considered complete when the concentration of the starting material, this compound, is less than 1%.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to recover the Raney Nickel catalyst, which can be reused.

  • Product Isolation: The filtrate is subjected to distillation to first recover the ethanol solvent. Subsequent rectification of the remaining liquid yields the final product, 3-buten-1-ol.

Protocol 2: Gas-Phase Hydrogenation using Pd/Al₂O₃

This protocol describes a continuous gas-phase hydrogenation process, suitable for larger-scale production and offering easier product separation.

Materials:

  • This compound

  • Hydrogen (H₂) gas

  • Inert gas (e.g., Argon, Nitrogen)

  • 1.2% wt. Pd/Al₂O₃ catalyst

  • Fixed-bed flow reactor

  • Vaporizer/Bubbler system

  • Mass flow controllers

  • Condenser/Cold trap

  • Online GC for analysis

Procedure:

  • Catalyst Activation: The Pd/Al₂O₃ catalyst is typically activated in situ by heating under a flow of hydrogen.

  • Reaction Setup: A continuous stream of inert gas is passed through a vaporizer containing this compound at a controlled temperature to generate a saturated vapor.

  • Hydrogenation: The vapor stream of this compound is mixed with a controlled flow of hydrogen gas and fed into the fixed-bed reactor heated to the desired temperature (e.g., 100°C). The reaction is carried out at atmospheric pressure (0.1 MPa).

  • Product Collection: The gas stream exiting the reactor is passed through a condenser or cold trap to liquefy the products (3-buten-1-ol, unreacted starting material, and byproducts).

  • Analysis: The composition of the condensed liquid is analyzed by GC to determine conversion and selectivity. The gaseous effluent can also be monitored by an online GC.

General Experimental Workflow

The following diagram outlines the typical workflow for a batch catalytic hydrogenation experiment.

cluster_workflow Experimental Workflow start Start charge Charge Reactor: Substrate, Solvent, Catalyst start->charge inert Inert Atmosphere (Purge with N₂ or Ar) charge->inert setup Set Reaction Conditions (Temperature, Pressure) inert->setup hydrogenate Introduce Hydrogen & Begin Stirring setup->hydrogenate monitor Monitor Reaction (TLC, GC) hydrogenate->monitor monitor->hydrogenate Incomplete filter Catalyst Filtration monitor->filter Reaction Complete isolate Solvent Removal & Product Isolation filter->isolate purify Purification (Distillation/Chromatography) isolate->purify end End Product purify->end Pure Product

Figure 2: General workflow for batch hydrogenation experiments.

References

3-Butyn-1-OL: A Versatile Intermediate for Fine Chemicals and Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable building block for the synthesis of a wide array of fine chemicals and agrochemicals. Its utility spans the construction of complex pharmaceutical intermediates, the development of novel pesticidal agents, and the synthesis of functionalized heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in these fields.

Fine Chemical Synthesis: The Case of Fexofenadine

This compound is a crucial starting material in the synthesis of Fexofenadine, a non-sedating second-generation antihistamine. The synthesis involves a multi-step sequence where the butynol moiety is elaborated to form the core structure of the final drug molecule.

Application Note: Synthesis of Fexofenadine Intermediate

A key step in the synthesis of Fexofenadine involves the coupling of a derivative of this compound with a substituted aromatic compound. The alkyne functionality allows for the formation of a carbon-carbon bond, while the hydroxyl group can be used for subsequent transformations. An 8-step synthesis has been reported with an overall yield of 59%.[1]

Experimental Protocol: Synthesis of Fexofenadine Precursor via Sonogashira Coupling

This protocol describes a general approach for the Sonogashira coupling of a protected this compound with an aryl bromide, a key transformation in the synthesis of Fexofenadine and other fine chemicals.

Materials:

  • Protected this compound (e.g., as a silyl ether)

  • Aryl bromide (e.g., methyl 2-(4-bromophenyl)-2-methylpropanoate)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., P(p-tol)3)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Sequentially add the base, the protected this compound, and the aryl bromide.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of a this compound Analogue

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Aryl bromide2-Methyl-3-butyn-2-olPd(OAc)2P(p-tol)3DBUTHF806Good to Excellent

Table 1: Representative conditions and yields for a copper-free Sonogashira coupling reaction involving an analogue of this compound. Actual yields will vary depending on the specific substrates and reaction scale.

Logical Workflow for Fexofenadine Synthesis from this compound

Fexofenadine_Synthesis Butynol This compound Protection Protection of -OH group Butynol->Protection Sonogashira Sonogashira Coupling Protection->Sonogashira CoupledProduct Coupled Intermediate Sonogashira->CoupledProduct ArylBromide Aryl Bromide Derivative ArylBromide->Sonogashira Deprotection Deprotection CoupledProduct->Deprotection Oxidation Oxidation of -OH to Aldehyde Deprotection->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Grignard Grignard Reaction with Azacyclonol Derivative Aldehyde->Grignard Fexofenadine_Ester Fexofenadine Ester Grignard->Fexofenadine_Ester Hydrolysis Hydrolysis Fexofenadine_Ester->Hydrolysis Fexofenadine Fexofenadine Hydrolysis->Fexofenadine

A simplified workflow for the synthesis of Fexofenadine starting from this compound.

Agrochemical Synthesis: Building Blocks for Pesticides

The terminal alkyne of this compound is a versatile handle for introducing this four-carbon chain into various agrochemical scaffolds. While specific, large-scale industrial syntheses of commercial agrochemicals directly from this compound are not widely published in open literature, its potential is evident in the synthesis of analogues of existing classes of pesticides.

Application Note: Synthesis of Agrochemical Scaffolds

This compound can be utilized in the synthesis of analogues of neonicotinoid and pyrethroid insecticides, as well as triazole fungicides. The alkyne can be transformed into various heterocyclic systems or used as a linker to connect different molecular fragments.

Experimental Protocol: Synthesis of a Triazole Fungicide Analogue via Click Chemistry

This protocol outlines the synthesis of a 1,2,3-triazole, a common moiety in fungicidal compounds, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a derivative of this compound.

Materials:

  • 4-Azido-butan-1-ol (derived from this compound)

  • Arylacetylene

  • Copper(I) source (e.g., Copper(I) iodide)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Tetrahydrofuran/Water mixture)

Procedure:

  • To a reaction flask, add the 4-azido-butan-1-ol and the arylacetylene in the chosen solvent system.

  • Add the base to the mixture.

  • Add the copper(I) catalyst. The reaction is often carried out at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for a Representative CuAAC Reaction

AzideAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Azido-butan-1-olPhenylacetyleneCuIEt3NTHF/H2O2512>90

Table 2: Typical conditions and high yields observed for CuAAC "click" reactions.

Workflow for the Synthesis of a Triazole Fungicide Analogue

Triazole_Synthesis Butynol This compound Mesylation Mesylation of -OH group Butynol->Mesylation Mesylate But-3-yn-1-yl mesylate Mesylation->Mesylate Azide_Substitution SN2 with Sodium Azide Mesylate->Azide_Substitution Azido_Alkyne 4-Azidobut-1-yne Azide_Substitution->Azido_Alkyne Click_Reaction CuAAC Click Reaction Azido_Alkyne->Click_Reaction Triazole Triazole Fungicide Analogue Click_Reaction->Triazole Aryl_Acetylene Aryl Acetylene Aryl_Acetylene->Click_Reaction

A synthetic route to a triazole fungicide analogue from this compound.

Signaling Pathways and Mechanisms of Action

Understanding the biological targets of the synthesized fine chemicals and agrochemicals is crucial for drug development and pesticide design.

Fexofenadine: Histamine H1 Receptor Antagonist

Fexofenadine is a selective peripheral H1 receptor antagonist. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Signaling Pathway of Histamine H1 Receptor and its Blockade by Fexofenadine

Fexofenadine_MoA cluster_cell Mast Cell / Basophil cluster_target_cell Target Cell (e.g., vascular endothelial cell) Allergen Allergen IgE IgE Allergen->IgE binds to Histamine_Release Histamine Release IgE->Histamine_Release triggers Histamine Histamine Histamine_Release->Histamine H1_Receptor Histamine H1 Receptor G_Protein Gq/11 H1_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms Histamine->H1_Receptor binds and activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor blocks

Mechanism of action of Fexofenadine as a histamine H1 receptor antagonist.
Triazole Fungicides: Ergosterol Biosynthesis Inhibition

Triazole fungicides act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[2][3][4][5]

Ergosterol Biosynthesis Pathway and its Inhibition by Triazole Fungicides

Triazole_MoA cluster_fungal_cell Fungal Cell Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Acetyl_CoA->HMG_CoA_Reductase Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Demethylase Lanosterol 14α- demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Function & Fungal Death Demethylase->Disrupted_Membrane leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporation into Triazole_Fungicide Triazole Fungicide Triazole_Fungicide->Demethylase inhibits

Mechanism of action of triazole fungicides in disrupting fungal cell membrane integrity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of fine chemicals and agrochemicals. Its bifunctional nature allows for a wide array of chemical transformations, making it a key building block in the development of complex molecules with significant biological activity. The protocols and data presented here provide a foundation for researchers and scientists to explore the full potential of this important chemical intermediate.

References

Application Notes and Protocols: Utilization of 3-Butyn-1-OL in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-butyn-1-ol in materials science for the synthesis of specialty polymers. The primary application highlighted is its role as a versatile functionalizing agent in post-polymerization modification strategies, particularly through "click" chemistry. This approach allows for the introduction of pendant alkyne and hydroxyl functionalities onto a polymer backbone, enabling the creation of materials with tailored properties for various applications, including drug delivery and advanced materials.

Introduction to this compound in Polymer Science

This compound is a bifunctional molecule containing both a terminal alkyne and a primary hydroxyl group. This unique structure makes it an invaluable building block in polymer chemistry. While direct polymerization of this compound is not commonly reported, its terminal alkyne is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for its efficient grafting onto polymer backbones that have been pre-functionalized with azide groups. The pendant hydroxyl group further offers a site for subsequent modifications or can contribute to the polymer's hydrophilicity and potential for hydrogen bonding interactions.[1][2]

This post-polymerization modification strategy is a powerful tool for creating specialty polymers with precisely controlled architecture and functionality. By attaching this compound to a pre-synthesized polymer, researchers can impart new chemical and physical properties to the material without altering the main chain characteristics.

Key Application: Post-Polymerization Modification of Poly(glycidyl methacrylate) (PGMA)

A prime example of the utility of this compound is in the functionalization of poly(glycidyl methacrylate) (PGMA). PGMA is a versatile precursor polymer due to its reactive pendant epoxide groups, which can be readily opened by various nucleophiles. A two-step modification process can be employed to introduce this compound, resulting in a specialty polymer with pendant alkyne and hydroxyl groups.

Logical Workflow for Synthesis of Alkyne-Functionalized PGMA

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_reagent Post-Polymerization Modification cluster_characterization Characterization GMA Glycidyl Methacrylate (GMA) RAFT RAFT Polymerization GMA->RAFT PGMA Poly(glycidyl methacrylate) (PGMA) RAFT->PGMA PGMA_azide Azide-Functionalized PGMA PGMA->PGMA_azide Ring-opening with NaN3 Click_Reaction CuAAC 'Click' Reaction with this compound PGMA_azide->Click_Reaction Final_Polymer Alkyne- and Hydroxyl- Functionalized PGMA Click_Reaction->Final_Polymer NMR NMR Spectroscopy Final_Polymer->NMR SEC Size Exclusion Chromatography (SEC) Final_Polymer->SEC FTIR FTIR Spectroscopy Final_Polymer->FTIR Butynol This compound Butynol->Click_Reaction G cluster_reagents PGMA PGMA (Epoxide Groups) Azide_PGMA Azide-Functionalized PGMA (Azide and Hydroxyl Groups) PGMA->Azide_PGMA Epoxide Ring-Opening Final_Polymer Final Polymer (Triazole, Hydroxyl, and Alkyne Groups) Azide_PGMA->Final_Polymer CuAAC 'Click' Reaction NaN3 NaN₃ / NH₄Cl NaN3->Azide_PGMA Butynol This compound Butynol->Final_Polymer Cu_catalyst Cu(I) Catalyst Cu_catalyst->Final_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Butyn-1-OL synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of an acetylide with ethylene oxide. The two primary approaches are:

  • Grignard Reaction: This method utilizes an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) which is reacted with ethylene oxide.

  • Lithium or Sodium Acetylide Reaction: This classic method involves the deprotonation of acetylene with a strong base like lithium amide or sodium amide in liquid ammonia, followed by the addition of ethylene oxide.[1][2]

Q2: Which synthesis method generally provides a higher and more consistent yield?

A2: The Grignard synthesis method is often reported to provide higher and more reliable yields compared to the lithium or sodium acetylide method.[3] The latter is known for inconsistent yields, which can range from 15-45%.[1][2]

Q3: What are the main factors influencing the yield of this compound synthesis?

A3: Several factors can significantly impact the yield, including:

  • Purity of Reagents and Solvents: The presence of water or other protic impurities can quench the organometallic reagents (Grignard or acetylide), leading to a drastic reduction in yield.

  • Reaction Temperature: Temperature control is crucial for both the formation of the organometallic reagent and the subsequent reaction with ethylene oxide to minimize side reactions.

  • Rate of Reagent Addition: Slow and controlled addition of reagents is often necessary to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Quality of Magnesium (for Grignard synthesis): The surface of the magnesium turnings should be activated to ensure efficient formation of the Grignard reagent.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved through distillation under reduced pressure. For removal of polar impurities, column chromatography on silica gel can also be employed.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (Grignard method) Inactive magnesium surface (oxide layer).Activate the magnesium turnings using methods such as mechanical stirring, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of moisture in glassware, solvents, or reagents.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents and ensure all reagents are dry.
Low yield of this compound Incomplete formation of the Grignard reagent or acetylide.Ensure the deprotonation of acetylene is complete. For Grignard reagents, consider titrating a sample to determine the exact concentration before proceeding.
Quenching of the organometallic reagent by acidic protons.Ensure all reagents and solvents are strictly anhydrous.
Side reactions consuming the starting materials.Optimize reaction temperature and addition rates to favor the desired reaction pathway.
Formation of Impurities and Byproducts
Symptom Possible Cause Suggested Solution
Presence of a high-boiling point residue Polymerization of ethylene oxide.This can be catalyzed by both acidic and basic conditions. Ensure slow, controlled addition of ethylene oxide at a low temperature.
Formation of diols (e.g., butane-1,4-diol) Reaction of the product alkoxide with another molecule of ethylene oxide.Use a stoichiometric amount or a slight excess of the acetylide reagent relative to ethylene oxide.
Presence of halohydrins (e.g., 2-bromoethanol in Grignard synthesis) Reaction of ethylene oxide with magnesium halides.Minimize the concentration of magnesium halides by using freshly prepared Grignard reagent.
Formation of Wurtz-type coupling products Dimerization of the Grignard reagent.Maintain a moderate temperature during Grignard reagent formation and add the alkyl halide slowly.

Data Presentation: Yield Comparison of Acetylide Alkylation

Starting MaterialBase/SolventAdditiveTemperature (°C)Yield (%)Notes
3-Methyl-1-butynen-BuLi / THFNone-78 to RT70-85Standard, reliable method requiring cryogenic temperatures.
3-Methyl-1-butyneNaNH₂ / liq. NH₃None-3365-80Classic method; requires handling of liquid ammonia.

This table presents data for a similar reaction, the synthesis of 3-Methylpent-4-yn-1-ol, to illustrate the impact of different reaction conditions on yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Lab Scale)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (dried)

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings.

    • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous THF to the activated magnesium to form ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °C to form a suspension of ethynylmagnesium bromide.

  • Reaction with Ethylene Oxide:

    • Cool the ethynylmagnesium bromide suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Lithium Acetylide in Liquid Ammonia

Materials:

  • Liquid ammonia

  • Lithium wire or sodium metal

  • Ferric nitrate (catalyst)

  • Acetylene gas (dried)

  • Ethylene oxide

  • Ammonium chloride (solid)

Procedure:

  • Preparation of Lithium Acetylide:

    • In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet tube, condense liquid ammonia.

    • Add a catalytic amount of ferric nitrate.

    • Slowly add small pieces of lithium wire until a persistent blue color is observed, then add the remaining lithium.

    • Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of lithium acetylide.

  • Reaction with Ethylene Oxide:

    • Slowly add a pre-cooled solution of ethylene oxide to the lithium acetylide suspension in liquid ammonia.

    • Stir the reaction mixture for several hours at -33 °C (refluxing ammonia).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of solid ammonium chloride.

    • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • To the remaining residue, add water and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter, concentrate, and purify by vacuum distillation.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reagents Check for Anhydrous Conditions start->check_reagents reagent_formation Verify Organometallic Reagent Formation check_reagents->reagent_formation Conditions OK failure Yield Still Low check_reagents->failure Moisture Present side_reactions Investigate Side Reactions reagent_formation->side_reactions Formation Confirmed reagent_formation->failure Incomplete Formation temp_control Optimize Reaction Temperature side_reactions->temp_control Side Products Identified purification Review Purification Method temp_control->purification Temperature Optimized success Improved Yield purification->success Purification Efficient purification->failure Impure Product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

GrignardSynthesisPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acetylene Acetylene (HC≡CH) Grignard Ethynylmagnesium Bromide (HC≡CMgBr) Acetylene->Grignard EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Grignard EthyleneOxide Ethylene Oxide Alkoxide Alkoxide Intermediate EthyleneOxide->Alkoxide Grignard->Alkoxide Product This compound Alkoxide->Product Aqueous Workup

Caption: Reaction pathway for the Grignard synthesis of this compound.

References

Side reactions and byproducts in 3-Butyn-1-OL synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butyn-1-OL.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reaction of an acetylide with ethylene oxide. This is typically achieved by first deprotonating acetylene with a strong base, such as sodium amide (NaNH₂) in liquid ammonia or a Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (THF), to form the corresponding acetylide. This nucleophilic acetylide then attacks the electrophilic carbon of ethylene oxide, leading to the formation of this compound after an aqueous workup.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: The primary side reactions involve the further reaction of the 3-butyn-1-olate intermediate with additional molecules of ethylene oxide. This leads to the formation of higher molecular weight glycols, such as 6-butyn-1,4-diol (from one additional ethylene oxide) and subsequently polyethylene glycol-type oligomers. Another potential side reaction is the base-catalyzed polymerization of ethylene oxide, especially if the reaction temperature is not carefully controlled or if there is a localized high concentration of the basic reagent.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Incomplete formation of the acetylide: This can be due to impure or wet reagents and solvents, an insufficient amount of the strong base, or a reaction time that is too short.

  • Side reactions: As mentioned in Q2, the formation of glycols and polymers consumes the desired product and reagents. This is often exacerbated by an excess of ethylene oxide or elevated reaction temperatures.

  • Loss during workup and purification: this compound is a relatively volatile and water-soluble compound. Therefore, significant losses can occur during aqueous extraction and distillation if not performed carefully.

  • Poor quality of starting materials: The purity of acetylene, the base, and ethylene oxide is crucial for a successful reaction.

Q4: How can I minimize the formation of glycol byproducts?

A4: To minimize the formation of glycol byproducts, it is crucial to control the stoichiometry of the reactants. Using a modest excess of the acetylide relative to ethylene oxide can help ensure that the ethylene oxide is consumed before it can react with the 3-butyn-1-olate product. Additionally, maintaining a low reaction temperature and ensuring rapid and efficient mixing can prevent localized areas of high ethylene oxide concentration, which can favor the formation of these byproducts. A slow, controlled addition of ethylene oxide to the acetylide solution is also recommended.

Troubleshooting Guides

Issue 1: The Grignard reaction to form the acetylide does not initiate.

Symptoms:

  • No exotherm is observed after the addition of the alkyl halide to magnesium turnings.

  • The magnesium turnings remain shiny and unreacted.

  • No bubbling is observed.

Possible Causes and Solutions:

CauseSolution
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
Wet Glassware or Solvents Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
Impure Alkyl Halide The presence of impurities in the alkyl halide can inhibit the reaction. Use freshly distilled alkyl halide.
Issue 2: Low yield of this compound and presence of high-boiling point impurities.

Symptoms:

  • The yield of the desired product after distillation is significantly lower than expected.

  • Analysis of the crude product (e.g., by GC-MS) shows the presence of higher molecular weight compounds.

Possible Causes and Solutions:

CauseSolution
Excess Ethylene Oxide An excess of ethylene oxide can react with the 3-butyn-1-olate intermediate to form glycol byproducts. Use a slight excess of the acetylide reagent relative to ethylene oxide (e.g., 1.1 to 1.2 equivalents of acetylide).
High Reaction Temperature Elevated temperatures can promote the reaction of the alkoxide with ethylene oxide and also lead to the polymerization of ethylene oxide. Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of ethylene oxide.
Poor Mixing Inefficient stirring can lead to localized high concentrations of ethylene oxide, favoring side reactions. Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation

ParameterConditionExpected this compound YieldExpected Glycol Byproduct FormationExpected Ethylene Oxide Polymer Formation
Stoichiometry Acetylide : Ethylene Oxide (1.2 : 1)HighLowLow
Acetylide : Ethylene Oxide (1 : 1.2)LowerHighModerate
Temperature 0 - 10 °CHighLowLow
> 25 °CLowerHighHigh
Ethylene Oxide Addition Slow, controlled additionHighLowLow
Rapid, bulk additionLowerHighModerate

Experimental Protocols

Synthesis of this compound via Grignard Reagent

This protocol is adapted from established procedures for the synthesis of acetylenic alcohols.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (dried)

  • Ethylene oxide (condensed and weighed)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Acetylide Formation: Cool the Grignard solution in an ice bath. Bubble dry acetylene gas through the solution for several hours to form the ethynylmagnesium bromide.

  • Reaction with Ethylene Oxide: Cool the acetylide solution to 0-5 °C. Slowly add a pre-weighed amount of condensed ethylene oxide in anhydrous THF to the reaction mixture. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Mandatory Visualization

Synthesis_Pathway acetylene Acetylene acetylide Acetylide Anion acetylene->acetylide Deprotonation base Strong Base (e.g., NaNH2 or RMgX) base->acetylide polymer Polyethylene Glycol base->polymer ethylene_oxide Ethylene Oxide alkoxide 3-Butyn-1-olate ethylene_oxide->alkoxide glycol Glycol Byproducts (e.g., 6-Butyn-1,4-diol) ethylene_oxide->glycol ethylene_oxide->polymer Base-catalyzed Polymerization acetylide->alkoxide Nucleophilic Attack product This compound alkoxide->product Aqueous Workup alkoxide->glycol Reaction with Ethylene Oxide

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow decision decision process process issue issue solution solution start Start Synthesis check_yield Low Yield of This compound? start->check_yield analyze_impurities Analyze Crude Product (e.g., GC-MS) check_yield->analyze_impurities Yes end Successful Synthesis check_yield->end No high_mw_impurities High MW Impurities (Glycols, Polymers)? analyze_impurities->high_mw_impurities unreacted_sm Unreacted Starting Material Present? high_mw_impurities->unreacted_sm No solution_stoichiometry Adjust Stoichiometry: Use slight excess of acetylide high_mw_impurities->solution_stoichiometry Yes solution_base Ensure complete acetylide formation: - Check base quality/quantity - Anhydrous conditions unreacted_sm->solution_base Yes solution_purification Optimize Purification: - Careful extraction - Efficient fractional distillation unreacted_sm->solution_purification No solution_temperature Control Temperature: Maintain 0-10 °C during addition solution_stoichiometry->solution_temperature solution_addition Slow, controlled addition of ethylene oxide solution_temperature->solution_addition

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 3-Butyn-1-OL Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the selective hydrogenation of 3-butyn-1-ol to 3-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective in the hydrogenation of this compound?

The main goal is to achieve high selectivity in the semi-hydrogenation of the alkyne (triple bond) to the corresponding alkene (double bond), producing 3-buten-1-ol, while minimizing further reduction.

Q2: What are the main side reactions and by-products?

The primary competing reactions are:

  • Over-hydrogenation: The reduction of the desired 3-buten-1-ol to the fully saturated 1-butanol.[1]

  • Isomerization: The migration of the double bond in the intermediate product, which can lead to the formation of crotyl alcohol and butyraldehyde.[1][2]

Q3: Which catalysts are most effective for this selective hydrogenation?

Palladium-based catalysts are widely used.[2] Common choices include:

  • Palladium on Alumina (Pd/Al₂O₃): A standard heterogeneous catalyst for hydrogenation.[1]

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead): Specifically designed for selective alkyne semi-hydrogenation to cis-alkenes.

  • Bimetallic Catalysts (e.g., Pd-Ni/Al₂O₃): These can offer enhanced selectivity compared to their monometallic counterparts.

  • Raney Nickel: A cost-effective alternative, though it may require different reaction conditions.

Q4: What is the purpose of adding a catalyst poison or modifier like quinoline?

Catalyst poisons, such as quinoline or lead (in Lindlar's catalyst), are used to selectively deactivate the most active catalytic sites. This reduces the rate of over-hydrogenation of the alkene to an alkane, thereby increasing the selectivity for the desired semi-hydrogenated product, 3-buten-1-ol.

Troubleshooting Guide

Problem 1: Low selectivity for 3-buten-1-ol due to significant 1-butanol formation (over-hydrogenation).

  • Possible Cause: The catalyst is too active, or the reaction is running for too long.

  • Solutions:

    • Modify the Catalyst: Switch to a less active or more selective catalyst system. Lindlar's catalyst is an excellent choice for preventing over-hydrogenation.

    • Use a Catalyst Poison: Add a small amount of a catalyst poison like quinoline to your reaction mixture. This will moderate the catalyst's activity.

    • Optimize Hydrogen Pressure: Lowering the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane).

    • Monitor Reaction Progress: Carefully monitor the reaction using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) and stop the reaction as soon as the starting material (this compound) is consumed.

Problem 2: Formation of undesired isomers, such as crotyl alcohol or butyraldehyde.

  • Possible Cause: The catalyst is promoting double bond migration in the 3-buten-1-ol product.

  • Solutions:

    • Change the Catalyst System: Some catalysts have a lower tendency to cause isomerization. Bimetallic catalysts, such as Pd-Ni/Al₂O₃, have been shown to inhibit double bond migration and enhance selectivity to the desired alkenol.

    • Adjust Reaction Temperature: Isomerization can be temperature-dependent. Experiment with lowering the reaction temperature to disfavor the migration pathway.

    • Solvent Effects: The choice of solvent can influence reaction pathways. Consider screening different solvents to see their effect on isomerization.

Problem 3: The hydrogenation reaction is slow or incomplete.

  • Possible Cause: Insufficient catalyst activity, poor mass transfer, or catalyst deactivation.

  • Solutions:

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate.

    • Increase Temperature and Pressure: Elevating the temperature and hydrogen pressure generally increases the reaction rate, but be mindful of the potential impact on selectivity. A temperature range of 45 °C to 100 °C and a pressure of 0.5 MPa to 1.5 MPa are often effective.

    • Ensure Efficient Stirring: In liquid-phase reactions, vigorous stirring is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.

    • Check Catalyst Quality: The catalyst may have been improperly stored or handled, leading to deactivation. Ensure the catalyst is properly activated before use, for example, by pre-reduction in a hydrogen stream.

Problem 4: Results are inconsistent between experimental runs.

  • Possible Cause: Variability in catalyst preparation, activation, or reaction setup.

  • Solutions:

    • Standardize Catalyst Handling: Use a consistent procedure for weighing, transferring, and activating the catalyst for each experiment. Catalysts should be stored in a dry, inert environment.

    • Control Reaction Parameters: Precisely control temperature, pressure, stirring rate, and reaction time. Use automated reaction systems if available for better reproducibility.

    • Purify Reagents: Ensure the purity of the this compound substrate and the solvent, as impurities can sometimes act as catalyst poisons or inhibitors.

Data Presentation

Table 1: Comparison of Catalyst Systems for Alkynol Hydrogenation

Catalyst SystemSupportTypical Selectivity to AlkenolKey Features & ConsiderationsReference
PdAl₂O₃Variable (can be < 90%)Standard catalyst; selectivity is highly dependent on conditions.
Pd-NiAl₂O₃Up to 95%Bimetallic phase enhances selectivity and inhibits isomerization.
Lindlar CatalystCaCO₃> 95% (cis-alkene)Poisoned catalyst specifically for selective alkyne hydrogenation.
P-2 Nickel-High (cis-alkene)Prepared in-situ from nickel acetate and sodium borohydride.
Raney Nickel-Good (yields up to 89.8%)Cost-effective; requires specific temperature and pressure control.

Table 2: Influence of Reaction Parameters on this compound Hydrogenation

ParameterCondition RangeEffect on ConversionEffect on SelectivityReference
Temperature 45 - 100 °CIncreases with temperatureMay decrease at higher temperatures due to over-hydrogenation/isomerization
H₂ Pressure 0.5 - 1.5 MPaIncreases with pressureTends to decrease at higher pressures, favoring 1-butanol formation
Catalyst Loading 0.1 - 2 wt% (vs. substrate)Increases with loadingGenerally minor, but high loading can promote side reactions
Solvent Alcohols (Methanol, Ethanol)Generally highSolvent can influence catalyst-substrate interactions and pathways

Mandatory Visualizations

Reaction_Pathways A This compound (Starting Material) B 3-Buten-1-ol (Desired Product) A->B + H₂ (Semi-hydrogenation) C 1-Butanol (Over-hydrogenation) B->C + H₂ (Full Hydrogenation) D Isomerization Products (e.g., Crotyl Alcohol) B->D Double Bond Migration

Caption: Reaction pathways in the hydrogenation of this compound.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Solvent, Catalyst) setup 2. Reaction Setup (Add reagents to flask/reactor) prep->setup purge 3. Inert Gas Purge (Evacuate and backfill with N₂/Ar) setup->purge h2 4. Introduce Hydrogen (Set desired pressure) purge->h2 react 5. Run Reaction (Stir at set temperature) h2->react monitor 6. Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete stop 7. Stop Reaction & Purge (When starting material is consumed) monitor->stop Reaction Complete filter 8. Catalyst Filtration (e.g., through Celite) stop->filter isolate 9. Product Isolation (Solvent removal, purification) filter->isolate

Caption: General workflow for a liquid-phase hydrogenation experiment.

Troubleshooting_Flowchart start Start: Analyze Reaction Outcome q1 High Selectivity for 3-Buten-1-ol? start->q1 no_q1 Low Selectivity q1->no_q1 No yes_q1 Good Selectivity q1->yes_q1 Yes q2 Main By-product? no_q1->q2 over_hydro 1-Butanol q2->over_hydro 1-Butanol isomer Isomers q2->isomer Isomers sol_over Action: - Use Lindlar's Catalyst - Add Quinoline - Lower H₂ Pressure - Monitor Closely over_hydro->sol_over sol_isomer Action: - Use Pd-Ni Catalyst - Lower Temperature - Screen Solvents isomer->sol_isomer q3 Conversion Complete? yes_q1->q3 yes_q3 Reaction Optimized q3->yes_q3 Yes no_q3 Incomplete Reaction q3->no_q3 No sol_incomplete Action: - Increase Temp/Pressure - Increase Catalyst Load - Check Catalyst Activity no_q3->sol_incomplete

Caption: Troubleshooting flowchart for this compound hydrogenation.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 0.5 M concentration).

  • Catalyst Addition: To this solution, add Lindlar's catalyst (5% Pd/CaCO₃, typically 5-10 wt% of the substrate). To further suppress over-hydrogenation, add 1-2 drops of quinoline.

  • Hydrogenation: Securely connect the flask to a hydrogenation apparatus (e.g., using a hydrogen-filled balloon). Evacuate the atmosphere inside the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC until the starting material is consumed. Once complete, replace the hydrogen atmosphere with an inert gas (N₂ or Ar).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude 3-buten-1-ol. Further purification can be done by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel in an Autoclave

  • Reaction Setup: In a suitable autoclave, add this compound (1.0 eq), ethanol as the solvent, and Raney Nickel catalyst (approx. 2 wt% of the substrate).

  • Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen, for approximately 15 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50 °C). Introduce hydrogen gas to the desired pressure (e.g., 1.0 MPa) and maintain these conditions with vigorous stirring.

  • Monitoring and Work-up: Take samples periodically to monitor the consumption of the starting material by GC analysis. The reaction is typically complete when the concentration of this compound is less than 1%.

  • Isolation: After the reaction is complete, cool the autoclave, vent the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to recover the catalyst. The filtrate can be purified by distillation to isolate the 3-buten-1-ol product.

References

Technical Support Center: Industrial Scale Production of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the industrial-scale production of 3-Butyn-1-OL. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Grignard reaction pathway, which is a common industrial method.

Low or No Product Yield

Question: We are experiencing very low or no yield of this compound in our batch. What are the potential causes and how can we troubleshoot this?

Answer: Low or no product yield is a critical issue that can often be traced back to the sensitive nature of the Grignard reaction. The primary areas to investigate are the quality of reagents and the reaction conditions.

Troubleshooting Steps:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any presence of water will quench the Grignard reagent, halting the reaction.

    • Solution: Ensure all glassware, reactors, and transfer lines are rigorously dried, typically by oven drying or flame drying under a nitrogen or argon purge. Solvents like Tetrahydrofuran (THF) must be anhydrous. Use fresh, properly stored anhydrous solvents for each batch.

  • Inactive Magnesium: The Grignard reaction initiation is a heterogeneous reaction on the surface of the magnesium. If the magnesium surface is passivated, the reaction will not start.

    • Solution: Use high-quality magnesium turnings. Activate the magnesium before the main reaction by adding a small amount of an initiator like iodine or 1,2-dibromoethane. Successful activation is often indicated by a localized discoloration of the solvent and a slight increase in temperature.

  • Impure Starting Materials: Impurities in the acetylene or ethylene oxide can interfere with the reaction.

    • Solution: Use high-purity acetylene and ethylene oxide. Ensure that the acetylene gas is passed through a drying agent before being introduced into the reactor.

  • Incorrect Reaction Temperature: The formation of the ethynylmagnesium chloride and the subsequent reaction with ethylene oxide are temperature-sensitive.

    • Solution: Maintain the recommended temperature ranges for each step. The initial Grignard formation may require heating to initiate, while the addition of ethylene oxide is typically carried out at a lower temperature (0-10°C) to control the exothermic reaction and prevent side reactions.[1]

Summary of Potential Causes and Corrective Actions for Low Yield:

Potential Cause Recommended Action Expected Outcome
Moisture in reactor/solventsRigorously dry all equipment and use anhydrous solvents.Successful formation of Grignard reagent and subsequent product.
Passivated magnesium turningsActivate magnesium with iodine or 1,2-dibromoethane.Initiation of the Grignard reaction.
Low purity of acetylene or ethylene oxideUse high-purity reagents and dry the acetylene gas.Reduced side reactions and improved yield.
Incorrect reaction temperatureStrictly adhere to the temperature profile for each reaction step.Optimal reaction rate and minimized byproduct formation.
High Impurity Profile in Crude Product

Question: Our crude this compound shows a high level of impurities by GC analysis. What are the likely side reactions and how can we mitigate them?

Answer: The presence of significant impurities is often due to side reactions involving the Grignard reagent or the starting materials. Understanding these potential side reactions is key to minimizing them.

Common Side Reactions and Byproducts:

  • Wurtz Coupling: The Grignard reagent can react with the alkyl halide used in its formation, leading to a coupling byproduct.

    • Mitigation: This is less of a concern in the synthesis from acetylene but can be a factor if an alkyl halide is used to prepare an initial Grignard reagent that then reacts with acetylene. Slow addition of the alkyl halide during the initial Grignard formation can minimize this.

  • Ethylene Oxide Polymerization: Ethylene oxide can polymerize under acidic or basic conditions, especially at elevated temperatures.

    • Mitigation: Maintain the reaction temperature within the recommended range during and after the addition of ethylene oxide. Ensure that the reaction mixture is not overly basic and that the quench is performed carefully.

  • Formation of Di-Grignard Reagent: If both acetylenic protons react, a di-Grignard reagent (BrMgC≡CMgBr) can form. This can lead to the formation of 6-hydroxy-2-hexyn-1-ol upon reaction with two molecules of ethylene oxide.

    • Mitigation: Use a controlled amount of the Grignard-forming reagent (e.g., chlorobutane and magnesium) relative to the acetylene to favor the formation of the mono-Grignard reagent.

Troubleshooting High Impurity Levels:

Observed Impurity Potential Cause Recommended Action
Higher molecular weight speciesPolymerization of ethylene oxide.Maintain strict temperature control during ethylene oxide addition; avoid localized high concentrations.
Unreacted starting materialsIncomplete reaction due to quenching or poor mixing.Ensure anhydrous conditions and adequate agitation.
Isomeric byproductsSub-optimal reaction conditions.Adhere to the validated process parameters for temperature and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns in the industrial scale production of this compound?

A1: The main safety concerns are:

  • Flammability: this compound is a flammable liquid.[2][3] All equipment should be properly grounded, and non-sparking tools should be used. The reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[4] Adequate cooling capacity and emergency cooling plans are essential.

  • Ethylene Oxide Handling: Ethylene oxide is a toxic, flammable, and carcinogenic gas. It must be handled in a closed system with appropriate safety measures to prevent exposure and accidental release.[5]

  • Acetylene Handling: Acetylene can be explosive under pressure. It is typically handled as a solution in a solvent like acetone.

Q2: How can we confirm the successful formation of the ethynylmagnesium chloride before adding ethylene oxide?

A2: In an industrial setting, in-process controls can be used. A small sample can be carefully taken and quenched with a known amount of acid. Back-titration can then be used to determine the concentration of the Grignard reagent. Some industrial processes also use online monitoring techniques such as infrared (IR) spectroscopy.

Q3: What is the best method for purifying this compound at an industrial scale?

A3: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound on an industrial scale. This technique allows for the separation of the product from less volatile impurities and unreacted starting materials without requiring high temperatures that could cause degradation of the product.

Q4: Can this process be run as a continuous process instead of a batch process?

A4: Yes, Grignard reactions can be adapted to continuous flow processes. This can offer advantages in terms of safety by minimizing the volume of reactive material at any given time and improving heat transfer and control of the exothermic reaction. However, the transition from batch to continuous requires significant process development and specialized equipment.

Experimental Protocols

This section provides a detailed methodology for the industrial-scale synthesis of this compound based on the Grignard reaction pathway. This protocol is adapted from patent literature and should be implemented with all necessary safety precautions and process safety management.

Industrial Scale Synthesis of this compound (5000L Reactor)

Materials:

Reagent Quantity Notes
Chlorobutane800-1200 kg
Magnesium Chips200-300 kgHigh purity, activated.
Bromoethane1-5 kgInitiator for Grignard formation.
Acetylene Gas250-300 kgHigh purity, dried.
Tetrahydrofuran (THF)2000-3000 LAnhydrous.
Ethylene Oxide400-500 kgHigh purity.
WaterAs neededFor quenching.

Procedure:

  • Grignard Reagent Formation:

    • To a 5000L Grignard reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane.

    • Heat the mixture to 60°C to initiate the reaction.

    • Once the reaction is initiated, introduce 250-300 parts by mass of acetylene gas into the reaction kettle to form monoethynyl magnesium chloride.

  • Reaction with Ethylene Oxide:

    • In a separate 5000L dropping kettle, prepare a solution of 400-500 parts by mass of ethylene oxide in 2000-3000 L of anhydrous tetrahydrofuran.

    • Cool the monoethynyl magnesium chloride reagent to 0-10°C.

    • Slowly add the tetrahydrofuran solution of ethylene oxide to the monoethynyl magnesium chloride reagent while maintaining the temperature between 0-10°C.

  • Reaction Completion and Quenching:

    • After the addition is complete, allow the reaction to proceed for 2 hours under insulation, allowing the temperature to rise to 20-25°C.

    • Carefully add water to quench the reaction. This step is exothermic and requires careful control.

  • Purification:

    • Transfer the reaction liquid to a rectifying tower.

    • Recover the tetrahydrofuran by distillation.

    • The crude this compound is then purified by fractional distillation under reduced pressure.

Visualizations

Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ethylene Oxide cluster_2 Workup and Purification Charge Reactor Charge Reactor with Chlorobutane, Mg, Bromoethane Initiate Reaction Heat to 60°C to Initiate Charge Reactor->Initiate Reaction Add Acetylene Introduce Acetylene Gas Initiate Reaction->Add Acetylene Cool Grignard Cool Grignard Reagent to 0-10°C Add Acetylene->Cool Grignard Prepare EO Solution Prepare Ethylene Oxide in Anhydrous THF Add EO Solution Slowly Add EO Solution Cool Grignard->Add EO Solution Reaction Completion Insulate for 2h (Temp rises to 20-25°C) Add EO Solution->Reaction Completion Quench Quench with Water Reaction Completion->Quench Distillation Fractional Distillation Quench->Distillation Final Product This compound Distillation->Final Product

Caption: Industrial synthesis workflow for this compound via the Grignard pathway.

Troubleshooting Logic for Low Yielddot

G Low Yield Low Yield Check Moisture Moisture Contamination? Low Yield->Check Moisture Dry Equipment Dry Reactor & Solvents Check Moisture->Dry Equipment Yes Check Initiation Reaction Initiation Failure? Check Moisture->Check Initiation No Activate Mg Activate Magnesium Check Initiation->Activate Mg Yes Check Temp Incorrect Temperature? Check Initiation->Check Temp No Adjust Temp Correct Temperature Profile Check Temp->Adjust Temp Yes Check Purity Impure Reagents? Check Temp->Check Purity No Use Pure Reagents Use High-Purity Materials Check Purity->Use Pure Reagents Yes

References

Inconsistent yields in the reaction of sodium acetylide with ethylene oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent yields in the reaction of sodium acetylide with ethylene oxide to synthesize 3-butyn-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low (15-45%). What are the most likely causes?

A1: Inconsistent and low yields in this reaction are a well-documented issue.[1] The primary culprits are often related to the quality of the sodium acetylide, the presence of moisture, improper temperature control, and side reactions.

Troubleshooting Steps:

  • Sodium Acetylide Quality: Ensure you are using high-purity, finely divided sodium acetylide. Older or improperly stored sodium acetylide can be less reactive.[2] It is highly reactive and sensitive to air and moisture.[3]

  • Moisture Contamination: The reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. Moisture can quench the sodium acetylide, reducing the amount available to react with ethylene oxide.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low and controlled temperature (e.g., 0-10°C) is critical to minimize side reactions, particularly the polymerization of ethylene oxide.[4]

  • Ethylene Oxide Addition: Add the ethylene oxide slowly to the sodium acetylide suspension to maintain temperature control and prevent localized heating, which can promote side reactions.

Q2: I suspect side reactions are occurring. What are the common side products and how can I minimize them?

A2: The most common side reaction is the polymerization of ethylene oxide to form polyethylene glycol. This is often initiated by the acetylide anion or other basic impurities. Another potential side reaction is the reaction of the desired product, this compound, with another molecule of ethylene oxide to form a longer chain alcohol.

Minimization Strategies:

  • Control Stoichiometry: Use a modest excess of sodium acetylide to ensure the complete consumption of ethylene oxide, but avoid a large excess which can promote polymerization.

  • Low Temperature: As mentioned, maintaining a low reaction temperature is the most effective way to suppress the polymerization of ethylene oxide.

  • Solvent Choice: The choice of solvent can influence the rate of side reactions. Ethers like tetrahydrofuran (THF) are common. While highly polar aprotic solvents like dimethylformamide (DMF) can sometimes enhance the reactivity of acetylides, they may also promote side reactions if the temperature is not carefully controlled.[2]

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction's success.

  • Liquid Ammonia: The traditional solvent for this reaction, often used with sodium amide to generate the acetylide in situ. While effective, it requires specialized equipment for handling.

  • Tetrahydrofuran (THF): A common and effective ethereal solvent for this reaction. It is relatively inert under the reaction conditions.

  • Xylene/DMF Mixtures: For some acetylide reactions, mixtures of a non-polar solvent like xylene with a polar aprotic solvent like DMF have been shown to be effective. However, for the reaction with the highly reactive ethylene oxide, careful temperature control is paramount to avoid side reactions.

Q4: Are there alternative, more reliable methods for synthesizing this compound?

A4: Yes, a highly effective alternative is the use of an ethynyl Grignard reagent (ethynylmagnesium halide) instead of sodium acetylide. This method is reported to provide higher and more consistent yields. The Grignard reagent is typically prepared by reacting a suitable alkyl magnesium halide with acetylene.

Q5: What are the key safety precautions when running this reaction?

A5: Both sodium acetylide and ethylene oxide are hazardous materials requiring strict safety protocols.

  • Sodium Acetylide:

    • It is a severe explosion risk when shocked or heated.

    • It is highly reactive towards water and air. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Ethylene Oxide:

    • It is a flammable and explosive gas.

    • It is a known carcinogen and reproductive toxicant.

    • All manipulations should be performed in a well-ventilated chemical fume hood.

    • Use appropriate PPE, including gas-tight goggles and suitable gloves.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields

Acetylide SourceSolventTemperatureReported Yield of this compoundReference
Sodium AcetylideLiquid AmmoniaLow Temperature15-45%
Ethynylmagnesium ChlorideTetrahydrofuran0-10°CHigh Yield (Specific % not stated)
Sodium AcetylideXylene-DMF25-50°C (for alkyl halides)Good Yields (for alkyl halides)

Experimental Protocols

Protocol 1: Reaction of Sodium Acetylide with Ethylene Oxide in THF

This protocol is a synthesized procedure based on best practices identified in the literature.

1. Reagent Preparation and Setup:

  • All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.
  • Anhydrous THF is required.
  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a gas inlet connected to a nitrogen/argon line.

2. Reaction:

  • Suspend finely divided sodium acetylide (1.1 equivalents) in anhydrous THF under a positive pressure of inert gas.
  • Cool the suspension to 0°C using an ice-water bath.
  • Slowly bubble ethylene oxide (1.0 equivalent) gas through the stirred suspension, or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise via a syringe pump. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
  • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by TLC or GC if possible.

3. Workup and Purification:

  • Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This can be a vigorous reaction.
  • Allow the mixture to warm to room temperature.
  • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the solvent under reduced pressure.
  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Grignard Reagent (Higher Yield Alternative)

This protocol is based on the method described in patent literature, which suggests higher and more reliable yields.

1. Preparation of Ethynylmagnesium Chloride:

  • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine (as an initiator).
  • Add a solution of ethyl bromide (1.2 equivalents) in anhydrous THF dropwise to initiate the Grignard reaction.
  • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0°C until the Grignard reagent is consumed, forming a suspension of ethynylmagnesium chloride.

2. Reaction with Ethylene Oxide:

  • To the suspension of ethynylmagnesium chloride at 0-10°C, slowly add a solution of ethylene oxide (1.0 equivalent) in anhydrous THF.
  • Maintain the temperature between 0-10°C during the addition.
  • After the addition is complete, let the reaction stir for an additional 2 hours, allowing the temperature to rise to 20-25°C.

3. Workup and Purification:

  • Quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
  • Follow the same extraction, drying, and purification procedure as described in Protocol 1.

Visualizations

Logical Relationship: Factors Affecting Reaction Yield

Yield_Factors Yield Reaction Yield NaAcetylide Sodium Acetylide Quality & Purity NaAcetylide->Yield Improves Moisture Presence of Moisture Moisture->Yield Decreases Temp Reaction Temperature SideRxns Side Reactions Temp->SideRxns Promotes SideRxns->Yield Decreases Polymerization Polymerization of Ethylene Oxide SideRxns->Polymerization ProductRxn Further Reaction of Product SideRxns->ProductRxn Solvent Solvent Choice Solvent->Yield Influences EO_Addition Ethylene Oxide Addition Rate EO_Addition->Temp Controls

Caption: Key factors influencing the yield of the reaction.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent & Glassware Preparation (Anhydrous) acetylide_suspension Prepare Sodium Acetylide Suspension in THF reagent_prep->acetylide_suspension cooling Cool to 0°C acetylide_suspension->cooling eo_addition Slow Addition of Ethylene Oxide cooling->eo_addition stirring Stir at 0-5°C eo_addition->stirring quench Quench with aq. NH4Cl stirring->quench extraction Extraction with Ether quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration distillation Fractional Distillation concentration->distillation product Pure this compound distillation->product

Caption: A typical experimental workflow for the synthesis.

References

Avoiding impurities in the Grignard synthesis of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the Grignard synthesis of 3-Butyn-1-OL.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Acetylene and Ethylene Oxide

This route involves the reaction of an acetylide, formed from acetylene and a strong base or Grignard reagent, with ethylene oxide.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete formation of the acetylide Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagent (e.g., ethylmagnesium bromide) or a strong base like sodium amide. Confirm the complete reaction of acetylene.
Impurities in acetylene gas Use purified acetylene gas to avoid contaminants like acetone, which can react with the Grignard reagent.
Reaction with atmospheric CO₂ Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Polymerization of ethylene oxide Add ethylene oxide slowly to the reaction mixture at a low temperature (0-10°C) to control the exothermic reaction.[1]
Insufficient reaction time or temperature After the addition of ethylene oxide, allow the reaction to stir for a sufficient time (e.g., 2 hours) and warm up to room temperature to ensure completion.[1]

Issue 2: Presence of a Viscous, Polymeric Residue

Potential Cause Troubleshooting Steps
Acidic impurities catalyzing polymerization Ensure all reagents and solvents are free from acidic impurities.
Localized high concentration of ethylene oxide Introduce ethylene oxide subsurface with good agitation to ensure rapid mixing.
High reaction temperature Maintain a low and controlled temperature during the addition of ethylene oxide.[1]
Route 2: Propargyl Grignard Reagent and Formaldehyde

This route involves the preparation of a propargyl Grignard reagent (from propargyl halide) and its subsequent reaction with formaldehyde.

Issue 1: Formation of Allene and/or Internal Alkyne Impurities

Potential Cause Troubleshooting Steps
Rearrangement of the propargyl Grignard reagent Prepare and react the propargyl Grignard reagent at low temperatures (e.g., -20°C to 0°C) to minimize rearrangement to the allenylmagnesium halide.
Thermodynamic equilibration Use the Grignard reagent immediately after its formation.

Issue 2: Low Yield of this compound

Potential Cause Troubleshooting Steps
Wurtz coupling side reaction Add the propargyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize its concentration and subsequent coupling.
Reaction with moisture or oxygen Ensure strictly anhydrous and inert conditions throughout the experiment. Flame-dry all glassware and use anhydrous solvents.
Inactive magnesium Activate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound generally gives higher purity and yield?

Both the acetylene/ethylene oxide and the propargyl Grignard/formaldehyde routes can provide good yields of this compound. The choice often depends on the available starting materials and equipment. The acetylene/ethylene oxide route can be very efficient but requires careful handling of gaseous acetylene and ethylene oxide.[1] The propargyl Grignard route is a common laboratory method, but is susceptible to rearrangement and coupling side reactions.

Q2: How can I effectively remove water from my solvents and glassware?

All glassware should be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas immediately before use. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), should be obtained from a commercial supplier or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

Q3: What is the best way to quench a Grignard reaction to minimize side reactions?

Quenching should be performed at a low temperature (e.g., 0°C) by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a mildly acidic workup that minimizes the risk of acid-catalyzed side reactions.

Q4: Can I use propargyl alcohol directly to form a Grignard reagent?

No, the acidic proton of the hydroxyl group in propargyl alcohol will react with and quench the Grignard reagent. To use propargyl alcohol as a starting material, the hydroxyl group must first be protected with a suitable protecting group (e.g., tetrahydropyranyl ether) that is stable to Grignard reagents and can be removed after the reaction.

Data Presentation

The following table summarizes a qualitative comparison of the two main synthetic routes to this compound based on typical laboratory-scale syntheses. Quantitative data can vary significantly based on reaction conditions and scale.

Parameter Route 1: Acetylene + Ethylene Oxide Route 2: Propargyl Grignard + Formaldehyde
Typical Yield 60-80%50-70%
Major Impurities Polyethylene glycol, unreacted starting materialsAllene-1-ol, 2-butyn-1-ol, Wurtz coupling products (e.g., 1,5-hexadiyne)
Key Reaction Conditions Low temperature (0-10°C) for ethylene oxide addition, inert atmosphere.[1]Low temperature (-20 to 0°C) for Grignard formation and reaction, inert atmosphere.
Advantages Potentially higher yield and purity, readily available starting materials for large scale.Well-established laboratory procedure, avoids handling of gaseous reactants under pressure.
Disadvantages Requires handling of flammable and toxic gases, risk of polymerization.Prone to Grignard reagent rearrangement, potential for Wurtz coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetylene and Ethylene Oxide

Materials:

  • Ethylmagnesium bromide solution in THF (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas, purified

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Acetylide Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser with a gas outlet to a bubbler, and a dropping funnel under a positive pressure of inert gas.

    • Charge the flask with the ethylmagnesium bromide solution in THF.

    • Cool the flask to 0°C in an ice bath.

    • Bubble purified acetylene gas through the solution with vigorous stirring. The reaction is complete when the gas is no longer absorbed.

  • Reaction with Ethylene Oxide:

    • Maintain the reaction temperature at 0-10°C.

    • Slowly add a pre-weighed amount of cold ethylene oxide dissolved in anhydrous THF to the acetylide solution via the dropping funnel over a period of 1-2 hours.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound from Propargyl Bromide and Formaldehyde

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Anhydrous diethyl ether

  • Propargyl bromide

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Inert gas supply

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere, place the magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of propargyl bromide in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, cool the reaction mixture to -20°C.

  • Reaction with Formaldehyde:

    • In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde and pass it through the cold Grignard reagent solution with vigorous stirring. Alternatively, a well-dried suspension of paraformaldehyde in anhydrous ether can be added portion-wise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents & Solvents grignard_formation Grignard Reagent Formation reagents->grignard_formation glassware Flame-Dried Glassware glassware->grignard_formation inert_atm Inert Atmosphere (Ar or N2) inert_atm->grignard_formation carbonyl_addition Addition to Carbonyl/Epoxide grignard_formation->carbonyl_addition quench Quenching (sat. NH4Cl) carbonyl_addition->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product product purification->product This compound

Caption: General experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic cluster_conditions Conditions cluster_reagents Reagents cluster_impurities Impurities start Low Yield or Impure Product check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities anhydrous Anhydrous? check_conditions->anhydrous inert Inert Atmosphere? check_conditions->inert temperature Correct Temperature? check_conditions->temperature grignard_quality Grignard Titrated? check_reagents->grignard_quality solvent_purity Solvent Dry? check_reagents->solvent_purity starting_material_purity Starting Materials Pure? check_reagents->starting_material_purity wurtz Wurtz Coupling Product? check_impurities->wurtz Route 2 allene Allene/Isomer Product? check_impurities->allene Route 2 polymer Polymerization? check_impurities->polymer Route 1 solution1 Improve Drying Technique anhydrous->solution1 No solution2 Ensure Positive Inert Gas Flow inert->solution2 No solution3 Optimize Temperature Control temperature->solution3 No

Caption: A logical troubleshooting guide for the Grignard synthesis.

References

Technical Support Center: Selective Hydrogenation of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the selective hydrogenation of 3-butyn-1-ol to 3-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of this compound?

A1: The most widely used catalysts are palladium-based, particularly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead)[1]. Other common choices include palladium on alumina (Pd/Al₂O₃), Raney nickel, and various bimetallic catalysts designed to improve selectivity[2][3]. The choice often depends on whether the reaction is performed in the liquid or gas phase.

Q2: What is the primary challenge in the selective hydrogenation of this compound?

A2: The primary challenge is preventing over-hydrogenation. The desired product, 3-buten-1-ol, can be further reduced to butanol. Another challenge is avoiding isomerization of the double bond in the product, which can lead to the formation of aldehydes or ketones[1]. The goal is to find a catalyst and conditions that are active enough to convert the alkyne but not so active that they readily hydrogenate the resulting alkene.

Q3: How does the catalyst support (e.g., Al₂O₃, CaCO₃) affect the reaction?

A3: The support material can significantly influence catalyst activity and selectivity. Supports like calcium carbonate (CaCO₃) are common in catalysts like the Lindlar catalyst[1]. Alumina (Al₂O₃) is also frequently used and can affect the electronic properties and dispersion of the active metal, as seen in studies with Pd/Al₂O₃ catalysts. The interaction between the metal and the support can alter the catalyst's performance.

Q4: What is the purpose of using a "poison" like lead or quinoline with a palladium catalyst?

A4: Catalyst poisons or inhibitors, such as lead compounds or quinoline, are intentionally added to highly active catalysts like palladium to reduce their activity in a controlled manner. This deactivation prevents the subsequent hydrogenation of the desired alkene (3-buten-1-ol) to the corresponding alkane (butanol), thereby increasing the selectivity for the semi-hydrogenation product.

Q5: Are there alternatives to traditional lead-poisoned catalysts for a "greener" process?

A5: Yes, due to the toxicity of lead, significant research is focused on developing lead-free alternatives. Bimetallic catalysts, such as those combining palladium with silver (Ag-Pd) or nickel (Pd-Ni), have shown promise in enhancing selectivity without the use of toxic poisons. These systems can modify the electronic properties of the palladium, which helps to prevent over-hydrogenation.

Troubleshooting Guide

Problem 1: Low conversion of this compound.

  • Possible Cause: Insufficient catalyst activity or deactivation.

  • Solution:

    • Check Catalyst Quality: Ensure the catalyst has been properly stored and handled to prevent oxidation or contamination.

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate. A typical weight ratio of catalyst to this compound is between 0.001 and 0.02:1.

    • Optimize Reaction Conditions: Increase hydrogen pressure or reaction temperature. For gas-phase reactions, ensure proper flow rates. Note that increasing temperature and pressure can also decrease selectivity.

    • Address Mass Transfer Limitations: In liquid-phase reactions, ensure vigorous stirring to suspend the catalyst particles and facilitate hydrogen diffusion from the gas to the liquid and solid phases.

Problem 2: Poor selectivity with significant over-hydrogenation to butanol.

  • Possible Cause: The catalyst is too active.

  • Solution:

    • Modify the Catalyst: If using a standard palladium catalyst (e.g., Pd/C, Pd/Al₂O₃), add an inhibitor like quinoline to moderate its activity.

    • Switch to a More Selective Catalyst: Use a Lindlar catalyst (Pd/CaCO₃/Pb) or explore bimetallic options like Pd-Ni or Pd-Cu, which are known to improve selectivity. The addition of a second metal like nickel can alter the electronic properties of palladium, decreasing the adsorption strength of the alkene and thus increasing selectivity.

    • Adjust Reaction Conditions: Lower the hydrogen pressure and/or temperature. Terminate the reaction as soon as gas chromatography (GC) analysis shows the starting material is consumed to prevent further reduction of the product.

Problem 3: Formation of unexpected byproducts like 2-butanone.

  • Possible Cause: Isomerization of the 3-buten-2-ol intermediate due to double bond migration.

  • Solution:

    • Catalyst Choice: Some catalysts are more prone to causing isomerization. Nickel-based catalysts, for instance, have been shown to inhibit isomerization in certain hydrogenation reactions.

    • Solvent and Additives: The choice of solvent can influence reaction pathways. The addition of specific additives may also suppress isomerization.

    • Temperature Control: Isomerization can be favored at higher temperatures. Conducting the reaction at the lowest feasible temperature can help minimize this side reaction.

Catalyst Performance Data

The following tables summarize performance data for various catalysts used in the hydrogenation of C4 alkynols, providing a basis for comparison.

Table 1: Performance of Palladium-Based Catalysts

CatalystSubstratePhaseTemp. (°C)Pressure (MPa)Conversion (%)Selectivity to Alkenol (%)Reference
1.2% Pd/Al₂O₃This compoundGas1000.1~95~85
1% Pd/γ-Al₂O₃2-Methyl-3-butyn-2-olLiquid450.1~41 (initial)97
5% Pd/CaCO₃ (Lindlar)General AlkynesLiquidRoom Temp~0.1-0.4>95High (cis-alkene)
Pd₂B/Al₂O₃3-Hexyne-1-olLiquid300.199.893.3 (cis)

Table 2: Performance of Bimetallic and Other Catalysts

CatalystSubstratePhaseTemp. (°C)Pressure (MPa)Conversion (%)Selectivity to Alkenol (%)Reference
Pd-Ni/Al₂O₃3-Butyn-2-olGas1000.1Highup to 95
Raney NickelThis compoundLiquid501.0>99Not specified
5Cu-5Fe/Al₂O₃2-Methyl-3-butyn-2-olNot specifiedNot specifiedNot specifiedComplete93

Experimental Protocols

Protocol 1: Liquid-Phase Selective Hydrogenation using Pd/CaCO₃ (Lindlar's Catalyst)

This protocol describes a general procedure for the selective hydrogenation of this compound in the liquid phase.

  • Materials:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, lead-poisoned)

    • Quinoline (optional inhibitor)

    • Anhydrous solvent (e.g., Ethanol, Ethyl Acetate)

    • Hydrogen (H₂) gas

    • Inert gas (e.g., Argon or Nitrogen)

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a three-neck flask with H₂ balloon)

    • Celite® for filtration

  • Procedure:

    • Catalyst Preparation: In a round-bottom flask suitable for your hydrogenation apparatus, add Lindlar's catalyst (typically 1-5 mol% with respect to the substrate).

    • Inert Atmosphere: Flush the flask and apparatus with an inert gas (N₂ or Ar) to remove all oxygen.

    • Solvent and Substrate Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL per mmol of substrate), followed by the this compound. If additional inhibition is required, add a small amount of quinoline.

    • Hydrogenation: Purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) or maintain a positive pressure with an H₂ balloon.

    • Reaction: Stir the mixture vigorously to ensure the catalyst remains suspended and to promote gas-liquid mass transfer. Maintain a constant temperature (typically room temperature).

    • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via GC or TLC. The reaction is complete when the starting material is no longer detected.

    • Work-up: Once complete, carefully vent the excess hydrogen and flush the system with inert gas.

    • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with additional solvent.

    • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified further by distillation or column chromatography if necessary.

Visual Guides and Workflows

The following diagrams illustrate the key chemical pathways and experimental processes involved in the selective hydrogenation of this compound.

ReactionPathway A This compound (Alkyne) B 3-Buten-1-ol (Desired Alkene) A->B Selective Hydrogenation C Butan-1-ol (Over-hydrogenation) A->C Direct Hydrogenation B->C Further Hydrogenation D Isomerization Products (e.g., Aldehydes) B->D Double Bond Migration

Caption: Reaction pathways in the hydrogenation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start_end start_end process process decision decision output output A Select Catalyst & Solvent B Setup Hydrogenation Apparatus A->B C Add Catalyst, Solvent, & Substrate B->C D Purge with Inert Gas C->D E Introduce H₂ Gas (Set Temp/Pressure) D->E F Monitor Reaction (GC/TLC) E->F G Starting Material Consumed? F->G G->F No H Vent H₂ & Purge with Inert Gas G->H Yes I Filter to Remove Catalyst H->I J Remove Solvent I->J K Analyze & Purify Product J->K

Caption: General experimental workflow for selective hydrogenation.

CatalystSelection question question recommendation recommendation outcome outcome q1 Primary Goal? out1 High Selectivity (cis-Alkene) q1->out1 High Selectivity out2 High Conversion Rate q1->out2 High Conversion q2 Is Over-hydrogenation a Major Issue? q3 Are Green Chemistry Principles a Priority? q2->q3 Yes rec1 Use Lindlar's Catalyst (Pd/CaCO₃/Pb) q2->rec1 No rec2 Use standard Pd/C or Pd/Al₂O₃ with Quinoline q3->rec2 No rec3 Use Pd-Ni, Pd-Ag, or Cu-Fe bimetallic catalyst q3->rec3 Yes rec4 Use active catalyst like Pd/C or Raney Ni out1->q2 out2->rec4

Caption: Decision tree for catalyst selection in this compound hydrogenation.

References

Technical Support Center: Quenching Procedures for Reactions Involving 3-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 3-Butyn-1-ol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take before quenching a reaction containing this compound derivatives?

A1: Reactions involving the acetylide of this compound can involve pyrophoric and highly reactive reagents. Before quenching, it is critical to wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[1] All quenching procedures should be performed in a well-ventilated fume hood.[1] Ensure that flammable materials are removed from the immediate area and that an appropriate fire extinguisher (e.g., Class D for reactive metals) and sand are readily available.[1] The reaction vessel should be cooled in an ice bath before and during the quenching process.[2][3]

Q2: What are the most common quenching agents for reactions where this compound has been converted to a lithium or Grignard-type reagent?

A2: The choice of quenching agent depends on the reactivity of the species being quenched. A stepwise approach is often safest:

  • Isopropanol: This is a common initial quenching agent as it reacts less vigorously than water. It should be added slowly and cautiously.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a standard and relatively mild quenching agent used to neutralize the reaction mixture and hydrolyze metal alkoxides without creating a strongly basic solution.

  • Water: Water is used to ensure all reactive materials are consumed. However, it can react violently with unquenched organometallic reagents. Therefore, it is typically added after an initial quench with a less reactive alcohol. The reaction mixture can also be poured slowly into a beaker of ice water.

Q3: How can I determine if the quenching process is complete?

A3: The completion of the quenching process is indicated by the cessation of gas evolution (bubbling) and the absence of an exothermic reaction (heat generation) upon addition of the quenching agent. After the initial signs of reaction have subsided, it is good practice to allow the mixture to warm to room temperature and stir for an additional period to ensure all reactive species have been consumed.

Q4: My reaction mixture became very thick and difficult to stir after adding the quenching agent. What should I do?

A4: This can happen due to the precipitation of metal salts (e.g., magnesium or lithium hydroxides). If you are at a low temperature, this could also be due to the freezing of an aqueous quenching agent. Allowing the mixture to warm to room temperature may help dissolve some solids. If stirring is still difficult, you may need to add more solvent to dilute the mixture. Ensure the added solvent is compatible with your workup procedure.

Q5: What is the proper procedure for quenching a reaction that used a strong base like n-butyllithium to deprotonate this compound?

A5: When quenching a reaction involving a strong base like n-butyllithium, the unreacted base and the resulting lithium acetylide must be neutralized. The procedure involves cooling the reaction flask to 0 °C in an ice bath under an inert atmosphere. A less reactive alcohol, such as isopropanol, should be added dropwise with vigorous stirring. After the initial exotherm subsides, water or a saturated aqueous solution of ammonium chloride can be slowly added to complete the quench.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Violent, uncontrolled exotherm during quenching The quenching agent was added too quickly. The reaction was not sufficiently cooled.Immediately stop the addition of the quenching agent. Ensure the cooling bath is effectively cooling the flask. If the reaction continues to be highly exothermic, consider diluting the reaction mixture with more of the inert reaction solvent before resuming the slow addition of the quenching agent.
Fire during quenching A pyrophoric reagent (e.g., unreacted organolithium) was exposed to air or the quench was too rapid, igniting the solvent.Use a Class D fire extinguisher or smother the fire with sand. Do not use water. This highlights the importance of maintaining an inert atmosphere during the initial quenching steps.
Precipitate formation upon adding aqueous quencher at low temperature The aqueous solution is freezing.This is a common occurrence. Do not be alarmed. Allow the reaction to warm up slowly; the ice will melt, and you can proceed with the workup.
Low yield of desired product after workup The desired product may be sensitive to pH changes. The quenching conditions were too harsh.If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride instead of a strong acid workup. If it is base-sensitive, ensure the final solution is neutralized or slightly acidic before extraction.
Incomplete reaction after the recommended time The reaction time reported in the literature may not be accurate for your specific conditions.Always monitor the reaction's progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), before quenching. Do not rely solely on the literature reaction time.

Experimental Protocol: Quenching a Lithium Acetylide Reaction of this compound

This protocol describes a general procedure for quenching a reaction after the deprotonation of this compound with a strong base like n-butyllithium.

1. Preparation and Cooling:

  • Ensure the reaction flask, containing the lithium acetylide of this compound, is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction flask to 0 °C using an ice-water bath.

2. Initial Quench with Isopropanol:

  • Slowly add isopropanol dropwise to the stirred reaction mixture via a syringe or a pressure-equalizing addition funnel.

  • Monitor the reaction for any signs of an exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control.

  • Continue adding isopropanol until the bubbling and heat generation have ceased.

3. Final Quench:

  • Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride dropwise.

  • Alternatively, for a more vigorous final quench, cautiously add water dropwise.

4. Warming and Final Stirring:

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Continue to stir the mixture for at least one hour to ensure the quench is complete.

5. Workup:

  • The organic layer can now be separated. Typically, the mixture is transferred to a separatory funnel, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Visualization of the Quenching Workflow

G cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup Phase Reaction Reaction Mixture (e.g., Lithium Acetylide of this compound) Cooling Cool to 0 °C (Ice Bath) Reaction->Cooling Prepare for Quench Add_iPrOH Slowly Add Isopropanol Cooling->Add_iPrOH Initial Quench Add_H2O Slowly Add aq. NH4Cl or H2O Add_iPrOH->Add_H2O Final Quench Warm Warm to Room Temp. Add_H2O->Warm Ensure Completion Extraction Liquid-Liquid Extraction Warm->Extraction Begin Workup Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Isolated Product Evaporation->Product

Caption: Workflow for quenching a reaction involving the acetylide of this compound.

References

Technical Support Center: Monitoring 3-Butyn-1-OL Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving 3-Butyn-1-OL using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring reactions with this compound?

A1: The ideal solvent system, or eluent, for TLC analysis depends on the polarity of both the starting material (this compound) and the expected product. Since this compound is a relatively polar alcohol, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. As the reaction progresses, the polarity of the product may differ, necessitating adjustments to the solvent system to achieve optimal separation.

For "normal" polarity compounds, common solvent systems include mixtures of ethyl acetate and hexanes.[1] For more polar compounds, a small amount of methanol in dichloromethane can be effective.[1] It is recommended to start with a solvent system that places the starting material (this compound) at an Rf (retention factor) of approximately 0.3-0.4.[2]

Q2: How can I visualize this compound and its reaction products on a TLC plate?

A2: Many organic compounds are not visible to the naked eye on a TLC plate.[3] Visualization can typically be achieved using a UV lamp if the compounds are UV-active.[2] However, this compound does not have a strong UV chromophore. Therefore, chemical staining is the recommended method for visualization.

Stains that are effective for visualizing alcohols and alkynes include:

  • Potassium permanganate (KMnO₄) stain: This stain reacts with oxidizable functional groups like alcohols and the triple bond of the alkyne, appearing as yellow spots on a purple background.

  • Phosphomolybdic acid (PMA) stain: This is a good universal stain that works for most functional groups, typically showing spots as shades of green upon heating.

  • Vanillin stain: This stain can produce a range of colors for different compounds, making it a useful general-purpose visualizing agent.

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.

Q3: What does a "co-spot" on a TLC plate refer to and why is it important?

A3: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture have been applied. This is a critical control for accurately interpreting the progress of a reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane and is particularly useful when the Rf values of the reactant and product are very similar. If the starting material spot in the reaction mixture lane appears at the same height as the pure starting material and the co-spot shows a single, albeit potentially larger, spot, it confirms that the starting material is still present.

Troubleshooting Guide

This section addresses common issues encountered when monitoring this compound reactions by TLC.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample before spotting it on the TLC plate.
The compound is acidic or basic.Add a small amount of acetic or formic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1–2.0%).
The compound is unstable on the silica gel plate.Consider using a different stationary phase, such as alumina or reverse-phase silica. You can also perform a 2D TLC to check for decomposition.
No Spots are Visible The compound is not UV-active and the visualization method is only a UV lamp.Use a chemical stain such as potassium permanganate, phosphomolybdic acid, or iodine.
The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
The solvent level in the developing chamber is higher than the spotting line.Ensure the solvent level is below the baseline where the samples are spotted.
The compound is volatile and may have evaporated.Develop the plate immediately after spotting.
Spots are at the Baseline (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For example, change from 10% ethyl acetate in hexanes to 20% ethyl acetate in hexanes.
The compound is very polar.Use a more polar solvent system, such as adding methanol to dichloromethane. In some cases, switching to a reverse-phase TLC plate may be necessary.
Spots are at the Solvent Front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase. For example, change from 30% ethyl acetate in hexanes to 15% ethyl acetate in hexanes.
Reactant and Product have Very Similar Rf Values The chosen solvent system does not provide adequate separation.Experiment with different solvent systems by varying the solvent ratios or trying completely different solvents. The use of a co-spot is crucial in this scenario to track the disappearance of the starting material.
Reaction Mixture Appears as a Smear The reaction is conducted in a high-boiling solvent (e.g., DMF, DMSO).After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.
Unexpected Spots Appear The TLC plate was contaminated during handling.Handle the TLC plate only by the edges to avoid transferring oils or other contaminants from your fingers.
The reaction may have side products or decomposition.This is valuable information about your reaction. Try to identify the conditions that minimize the formation of these unexpected spots.

Experimental Protocols

General Protocol for Monitoring a this compound Reaction by TLC
  • Prepare the TLC Chamber:

    • Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm.

    • To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper that is wetted by the solvent. Close the chamber and allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line.

    • Mark three small, evenly spaced points on this line for spotting your samples.

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of this compound on the leftmost mark.

    • Lane 2 (Co-spot): Spot the this compound solution on the middle mark. Then, using a different capillary tube, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Using the capillary tube for the reaction mixture, spot it on the rightmost mark.

    • Ensure the spots are small and concentrated.

  • Develop the Plate:

    • Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the origin line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots using an appropriate method (e.g., staining with potassium permanganate).

    • Circle the visible spots with a pencil.

    • Monitor the disappearance of the starting material spot in the reaction mixture lane (Lane 3) relative to the starting material control (Lane 1) and the appearance of new product spots over time.

Visualizations

TLC_Workflow A Prepare TLC Chamber (Solvent System) B Prepare TLC Plate (Draw Origin Line) A->B C Spot Samples (Start Material, Co-spot, Reaction Mixture) B->C D Develop Plate in Chamber C->D E Visualize Plate (e.g., Staining) D->E F Analyze Results (Monitor Reaction Progress) E->F

Caption: Workflow for monitoring a reaction using TLC.

TLC_Troubleshooting start Problem with TLC Result streaking Streaking Spots? start->streaking invisible Invisible Spots? streaking->invisible No overloaded Dilute Sample streaking->overloaded Yes rf_issue Rf Value Issue? invisible->rf_issue No use_stain Use Chemical Stain invisible->use_stain Yes high_rf Decrease Eluent Polarity rf_issue->high_rf Too High low_rf Increase Eluent Polarity rf_issue->low_rf Too Low add_modifier Add Acid/Base to Eluent overloaded->add_modifier Still Streaking? concentrate Concentrate Sample use_stain->concentrate Still Invisible?

Caption: Troubleshooting flowchart for common TLC issues.

References

Validation & Comparative

Comparison of 3-Butyn-1-OL with other terminal alkynols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 3-Butyn-1-OL and Other Terminal Alkynols for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and drug development, terminal alkynols are indispensable building blocks. Their unique combination of a reactive alkyne and a versatile hydroxyl group allows for a wide array of chemical modifications, making them crucial synthons for creating complex molecular architectures. This guide provides a detailed comparison of this compound with two other prominent short-chain terminal alkynols: propargyl alcohol (2-propyn-1-ol) and 4-pentyn-1-ol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their properties and performance to aid in the selection of the most suitable reagent for their specific application.

The physical and chemical properties of these alkynols, such as boiling point, density, and acidity, are critical factors that influence their handling, reactivity, and suitability for various reaction conditions. The following table summarizes the key physicochemical properties of this compound, propargyl alcohol, and 4-pentyn-1-ol.

PropertyPropargyl Alcohol (2-Propyn-1-ol)This compound4-Pentyn-1-ol
CAS Number 107-19-7[1]927-74-2[2]5390-04-5[3]
Molecular Formula C₃H₄O[1]C₄H₆O[2]C₅H₈O
Molecular Weight ( g/mol ) 56.0670.0984.12
Boiling Point (°C) 114-115128.9154-155
Melting Point (°C) -51 to -48-63.6Not available
Density (g/mL at 25°C) 0.963-0.97150.9260.904
Refractive Index (n20/D) 1.4321.4411.445
Acidity (pKa) 13.6~14.22 (Predicted)Not available
Solubility Miscible with water and most polar organic solvents.Miscible with alcohols and organic solvents; immiscible with aliphatic hydrocarbons.Miscible with water.

Key Observations:

  • Boiling Point and Molecular Weight: As expected, the boiling point increases with the increasing carbon chain length and molecular weight from propargyl alcohol to 4-pentyn-1-ol.

  • Solubility: All three alkynols exhibit good solubility in polar organic solvents, and propargyl alcohol and 4-pentyn-1-ol are miscible with water. This compound is also miscible with alcohols and organic solvents.

Reactivity and Performance in Key Synthetic Transformations

The terminal alkyne functionality is the cornerstone of the reactivity of these molecules, enabling their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The two most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Terminal_Alkynol Terminal Alkynol (e.g., this compound) Cu(I) Cu(I) Catalyst Terminal_Alkynol->Cu(I) Coordination Cu_Acetylide Copper Acetylide Intermediate Organic_Azide Organic Azide Cycloaddition [3+2] Cycloaddition Organic_Azide->Cycloaddition Cu(I)->Cu_Acetylide Deprotonation Cu_Acetylide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Product Cycloaddition->Triazole_Product Triazole_Product->Cu(I) Catalyst Regeneration

Figure 1: Generalized signaling pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Propargyl alcohol > this compound > 4-Pentyn-1-ol

The increasing length of the alkyl chain in this compound and 4-pentyn-1-ol introduces greater steric bulk around the alkyne terminus compared to propargyl alcohol, which can hinder the approach of the copper catalyst and the azide reactant.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.

Sonogashira_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycles Terminal_Alkynol Terminal Alkynol Cu(I)_Acetylide Cu(I)-Acetylide Cu(I) Cu(I) Co-catalyst Terminal_Alkynol->Cu(I) Aryl_Halide Aryl/Vinyl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II)-Halide Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Cu(I)_Acetylide->Transmetalation Cu(I)->Cu(I)_Acetylide CuAAC_Workflow Start Start Dissolve Dissolve Alkyne and Azide in Solvent Start->Dissolve Prepare_Catalyst Prepare Catalyst Premix: CuSO4 + Ligand Dissolve->Prepare_Catalyst Add_Catalyst Add Catalyst Premix to Reaction Mixture Prepare_Catalyst->Add_Catalyst Initiate Initiate Reaction with Sodium Ascorbate Add_Catalyst->Initiate React Stir at Room Temperature (1-12 hours) Initiate->React Monitor Monitor Progress (TLC or LC-MS) React->Monitor Workup Reaction Work-up and Purification Monitor->Workup Upon Completion End End Product Workup->End

References

A Comparative Guide to the Analytical Characterization of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-Butyn-1-OL, a valuable bifunctional building block in organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and quantity of this compound in research, development, and quality control processes. This document details the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the analysis of this compound.

Introduction to Analytical Methods

The characterization of this compound (CAS 927-74-2) relies on a variety of analytical techniques that provide complementary information about its structure, purity, and concentration.[1] GC-MS is a powerful tool for separation and identification of volatile compounds, while qNMR offers absolute quantification without the need for a specific reference standard of the analyte. ATR-FTIR provides rapid identification of functional groups and can be used for quantitative analysis. The choice of method depends on the specific analytical goal, such as impurity profiling, precise quantification, or rapid screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of this compound and its potential impurities.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from common solvents and impurities.

  • Injection: 1 µL of the sample, either neat or diluted in a suitable solvent (e.g., dichloromethane), is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 35-350.

Data Presentation:

The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.[2][3][4]

Table 1: GC-MS Performance Characteristics for the Analysis of Small Alcohols (Representative Data)

ParameterTypical ValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Interpretation of Mass Spectrum: The electron ionization mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) at m/z 70. Common fragmentation patterns for alcohols include the loss of water (m/z 52) and alpha-cleavage. The fragmentation of this compound is expected to produce characteristic ions that can be used for its unambiguous identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 40 and other significant peaks at m/z 39 and 31.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for an identical reference standard. The signal intensity in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

    • Spectral Width: Appropriate range to cover all signals (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals of interest for both the analyte and the internal standard.

Data Presentation:

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

Table 2: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8Triplet2H-CH₂-OH
~2.5Triplet of Triplets2H-C≡C-CH₂-
~2.0Triplet1H≡C-H
VariableSinglet1H-OH

Note: Chemical shifts are approximate and can vary slightly depending on the experimental conditions.

Table 3: qNMR Performance Characteristics for Purity Assessment of Organic Compounds

ParameterTypical ValueReference
Linearity (R²)> 0.999
Accuracy (% Bias)< 1%
Precision (% RSD)< 1%

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and non-destructive technique that is ideal for the qualitative identification of functional groups in a sample. For a liquid sample like this compound, it requires minimal sample preparation. While primarily a qualitative tool, with proper calibration, it can also be used for quantitative analysis.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat this compound liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation:

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300 (broad)O-HStretching
~3300 (sharp)≡C-HStretching
~2940, 2880C-H (sp³)Stretching
~2120C≡CStretching
~1050C-OStretching

Note: Peak positions are approximate.

Table 5: ATR-FTIR Performance Characteristics for Quantitative Analysis of Alcohols (Representative Data)

ParameterTypical ValueReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.04 - 0.1 % (v/v)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Comparison of Analytical Methods

FeatureGC-MSqNMRATR-FTIR
Principle Separation by chromatography, detection by mass spectrometryNuclear magnetic resonance of atomic nucleiInfrared absorption of molecular vibrations
Primary Application Separation and identification of volatile compounds, impurity profilingAbsolute quantification, purity determination, structural elucidationRapid identification of functional groups
Sample Preparation Dilution in a solventPrecise weighing and dissolution with an internal standardMinimal, direct application of liquid
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample (plus sample preparation)~1-2 minutes per sample
Quantification Requires a calibration curve with a reference standardAbsolute quantification without a specific analyte standardRequires a calibration curve
Sensitivity High (ppm to ppb level)Moderate (mg level)Lower (percent level)
Specificity High, based on retention time and mass spectrumHigh, based on unique chemical shifts and coupling constantsModerate, based on characteristic functional group absorptions
Destructive? YesNoNo

Visualization of Analytical Workflows

Workflow for the Characterization of this compound

Analytical Workflow for this compound cluster_sample Sample Handling cluster_results Results Sample This compound Sample ATR_FTIR ATR-FTIR Analysis Sample->ATR_FTIR Rapid Screening GC_MS_Qual GC-MS Analysis (Identification) Sample->GC_MS_Qual qNMR Quantitative NMR (qNMR) (Purity Assessment) Sample->qNMR GC_MS_Quant GC-MS Analysis (Quantification) Sample->GC_MS_Quant Identity Identity Confirmation ATR_FTIR->Identity GC_MS_Qual->Identity Impurity Impurity Profile GC_MS_Qual->Impurity Purity Purity Determination qNMR->Purity GC_MS_Quant->Purity

Caption: Workflow for the comprehensive characterization of this compound.

Relationship Between Analytical Techniques

Analytical Techniques Relationship Analyte This compound GC_MS GC-MS Analyte->GC_MS Separation & Identification qNMR qNMR Analyte->qNMR Absolute Quantification & Structure ATR_FTIR ATR-FTIR Analyte->ATR_FTIR Functional Group Identification GC_MS->qNMR Confirms Identity for Quantification ATR_FTIR->GC_MS Preliminary ID ATR_FTIR->qNMR Confirms Functional Groups

Caption: Interrelationship of analytical techniques for this compound characterization.

Conclusion

The analytical characterization of this compound can be effectively achieved using a combination of GC-MS, qNMR, and ATR-FTIR spectroscopy.

  • ATR-FTIR is recommended for rapid, initial identification and for confirming the presence of key functional groups.

  • GC-MS is the method of choice for separating and identifying this compound from a complex matrix and for detailed impurity profiling.

  • qNMR is the most accurate and precise method for determining the absolute purity of the compound without the need for a specific reference standard.

The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the need for qualitative or quantitative data, the required level of sensitivity, and the available instrumentation. For comprehensive characterization, a multi-technique approach is highly recommended.

References

A Comparative Guide to Purity Analysis of 3-Butyn-1-ol: GC-FID, HPLC-UV, and qNMR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3-Butyn-1-ol and Purity Analysis

This compound is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules. Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product. The primary analytical techniques for assessing the purity of small, volatile, and functionalized molecules like this compound include chromatographic and spectroscopic methods.

Comparison of Analytical Techniques

Gas chromatography is a widely used technique for the analysis of volatile compounds.[1] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds.[2] High-Performance Liquid Chromatography is a powerful separation technique suitable for a wide range of non-volatile and thermally sensitive compounds.[3][4] Quantitative NMR (qNMR) has emerged as a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.

The following sections detail the experimental protocols for each technique and present a comparative summary of their performance characteristics for the analysis of this compound.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a representative method for the purity analysis of this compound based on common practices for similar volatile alcohols.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of a this compound sample, prepare a solution in the same solvent with a concentration that falls within the calibration range. An internal standard (e.g., 1-pentanol) may be added to both calibration standards and samples for improved quantitative accuracy.

GC-FID Conditions:

ParameterValue
Column Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Split/Splitless, Split ratio 50:1
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial temperature 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore, direct UV detection can be challenging. Derivatization with a UV-active agent or the use of a universal detector like a Refractive Index Detector (RID) would be more suitable. The following is a hypothetical HPLC-UV method assuming derivatization.

Sample Preparation (with derivatization):

  • React the this compound sample with a derivatizing agent that introduces a chromophore (e.g., 3,5-dinitrobenzoyl chloride) in the presence of a catalyst (e.g., pyridine).

  • Quench the reaction and extract the derivatized product into a suitable organic solvent.

  • Prepare a stock solution of the derivatized this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength Wavelength corresponding to the absorbance maximum of the derivatized product (e.g., 254 nm)
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard.

¹H-NMR Spectrometer Parameters:

ParameterValue
Spectrometer Frequency 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Pulse Program Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest
Number of Scans 16 or higher for good signal-to-noise ratio
Acquisition Time Sufficient to resolve the signals of interest
Processing Manual phasing and baseline correction

Purity Calculation:

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Performance Comparison

The following table summarizes the expected performance of each technique for the purity analysis of this compound.

ParameterGC-FIDHPLC-UV (with derivatization)qNMR
Selectivity High for volatile impurities.High for non-volatile and derivatizable impurities.High, based on unique chemical shifts.
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Moderate (mg to µg level).
Accuracy High, dependent on calibration.High, dependent on derivatization efficiency and calibration.Very High, primary method.
Precision High (RSD < 2%).High (RSD < 2%).Very High (RSD < 1%).
Sample Throughput High.Moderate.Moderate.
Sample Preparation Simple dilution.More complex due to derivatization.Simple weighing and dissolution.
Information Provided Purity relative to volatile components.Purity relative to derivatizable components.Absolute purity, structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using the compared techniques.

Analytical Workflow for this compound Purity cluster_GC GC-FID Analysis cluster_HPLC HPLC-UV Analysis cluster_qNMR qNMR Analysis Sample This compound Sample GC_Prep Sample Dilution Sample->GC_Prep HPLC_Prep Derivatization & Dilution Sample->HPLC_Prep qNMR_Prep Weighing with Internal Standard Sample->qNMR_Prep GC_Analysis GC-FID Separation & Detection GC_Prep->GC_Analysis GC_Data Chromatogram Analysis GC_Analysis->GC_Data GC_Result Purity (% Area) GC_Data->GC_Result HPLC_Analysis HPLC-UV Separation & Detection HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram Analysis HPLC_Analysis->HPLC_Data HPLC_Result Purity (% Area) HPLC_Data->HPLC_Result qNMR_Analysis NMR Spectrum Acquisition qNMR_Prep->qNMR_Analysis qNMR_Data Spectral Integration & Calculation qNMR_Analysis->qNMR_Data qNMR_Result Absolute Purity (%) qNMR_Data->qNMR_Result

Caption: Workflow for this compound purity analysis.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-FID is a robust and sensitive method, well-suited for routine quality control to detect volatile impurities.

  • HPLC-UV , with an appropriate derivatization step, can be employed to analyze for non-volatile impurities that are not amenable to GC analysis.

  • qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a specific this compound reference standard, making it an excellent tool for the certification of reference materials and for obtaining highly reliable purity data.

For a comprehensive purity assessment, an orthogonal approach utilizing at least two of these techniques is recommended to ensure the detection of a wide range of potential impurities.

References

A Comparative Guide to the Synthetic Routes for 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Butyn-1-ol is a crucial building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of the antihistamine Fexofenadine.[1] Its unique structure, featuring both a terminal alkyne and a primary alcohol, allows for diverse chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The most prevalent methods for synthesizing this compound involve the reaction of an acetylide anion with ethylene oxide. The primary variations lie in the choice of the counter-ion (e.g., lithium, sodium, or magnesium halide) and the reaction solvent.

Synthetic Route Starting Materials Key Reagents & Solvents Reported Yield Reaction Conditions Advantages Disadvantages
Route 1: Ethynyl Grignard Reagent Acetylene, Ethyl Bromide, Magnesium, Ethylene OxideTetrahydrofuran (THF)75%40°CGood yield, easy operation, facile solvent recovery.[2]Requires careful handling of Grignard reagents.
Route 2: Lithium Acetylide Acetylene, n-Butyllithium, Ethylene OxideLiquid Ammonia15-45%Low temperaturesCan produce excellent yields under optimized conditions.[3]Inconsistent yields, requires handling of liquid ammonia and cryogenic conditions.[3][4]
Route 3: Sodium Acetylide Acetylene, Sodium Amide, Ethylene OxideLiquid Ammonia15-45%Low temperaturesUtilizes a readily available strong base.Inconsistent yields, requires handling of liquid ammonia and dry ice.

Experimental Protocols

Route 1: Synthesis via Ethynyl Grignard Reagent and Ethylene Oxide

This one-pot synthesis method offers a good yield and relatively straightforward operation.

Experimental Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ethylene Oxide cluster_2 Workup and Purification A Mg + EtBr in THF B Bubble Acetylene Gas A->B Initiate Reaction C Ethynylmagnesium Bromide B->C Formation D Add Ethylene Oxide in THF C->D React with E Reaction Mixture D->E Slow Addition at 40°C F Quench with HBr (aq) E->F G Ether Extraction F->G H Wash with NaOH (aq) G->H I Dry and Evaporate H->I J Fractional Distillation I->J K This compound J->K G Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide Deprotonation Base Strong Base (e.g., n-BuLi or NaNH2) in Liquid NH3 Intermediate Alkoxide Intermediate Acetylide->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide Product This compound Intermediate->Product Protonation Water Water (H2O)

References

Reactivity Showdown: 3-Butyn-1-ol vs. Internal Alkynes – A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functional groups is paramount for efficient and predictable outcomes. This guide provides an objective comparison of the reactivity of 3-butyn-1-ol, a terminal alkyne, against internal alkynes. We will delve into key reaction classes, supported by experimental data and detailed protocols, to illuminate the distinct chemical behavior stemming from the presence or absence of a terminal acetylenic proton.

Core Structural Difference: The Terminal Proton

The fundamental difference dictating the reactivity of this compound compared to internal alkynes is the presence of a weakly acidic proton on the sp-hybridized carbon at the terminus of the molecule (C-H bond). This feature is absent in internal alkynes, where the triple bond is flanked by two carbon substituents. This structural distinction governs the regioselectivity, substrate scope, and types of reactions each class of alkyne can undergo.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon triple bond. While both this compound and internal alkynes undergo this reaction, the process can be controlled to yield either a cis-alkene (partial hydrogenation) or an alkane (complete hydrogenation). The reactivity of alkynols can be influenced by the position of the hydroxyl group. Studies on C4 alkynols have shown that in gas-phase hydrogenation over a Pd/Al2O3 catalyst, the reaction rate decreases in the order: tertiary > secondary > primary alcohol.[1] This suggests this compound, a primary alkynol, may exhibit lower reactivity compared to its structural isomers.[1]

The selective hydrogenation of this compound to 3-buten-1-ol is a common industrial process.[2] Using a poisoned catalyst, such as Lindlar's catalyst, allows the reaction to be stopped at the alkene stage.[3]

Experimental Data: Selective Hydrogenation
CompoundCatalystSolventTemperature (°C)Pressure (MPa)ProductYield (%)Reference
This compoundLindlar CatalystEthanol751.03-Buten-1-ol89.8[2]
2-ButyneLindlar CatalystMethanol250.1 (H₂)cis-2-Butene>95Generic
2-Methyl-3-butyn-2-olPd/CaCO₃None50-90-2-Methyl-3-buten-2-olHigh
Experimental Protocol: Selective Hydrogenation of this compound
  • Catalyst Preparation: A 250 mL flask is charged with 100g of ethanol and 1.5g of a Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead).

  • Reaction Setup: The flask is connected to a hydrogenation apparatus. The atmosphere is replaced with nitrogen gas.

  • Reactant Addition: 103.5g of this compound is added to the flask.

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen gas. The reaction mixture is heated to 75°C, and the pressure is maintained at 1.0 MPa.

  • Monitoring: The reaction is monitored by gas chromatography until the consumption of this compound is complete.

  • Workup: After the reaction, the mixture is cooled, and the hydrogen pressure is released. The catalyst is removed by filtration. The filtrate is subjected to distillation to first remove the ethanol solvent, followed by fractional distillation to isolate the 3-buten-1-ol product.

Hydrogenation_Pathways cluster_0 This compound (Terminal) cluster_1 Internal Alkyne (e.g., 2-Butyne) A1 This compound B1 cis-3-Buten-1-ol A1->B1 H₂, Lindlar's Cat. C1 1-Butanol A1->C1 H₂ (excess), Pd/C B1->C1 H₂, Pd/C A2 2-Butyne B2 cis-2-Butene A2->B2 H₂, Lindlar's Cat. C2 Butane A2->C2 H₂ (excess), Pd/C B2->C2 H₂, Pd/C

Caption: Hydrogenation pathways for terminal and internal alkynes.

Hydration Reactions

The addition of water across the triple bond, or hydration, starkly illustrates the reactivity differences between terminal and internal alkynes. The regiochemical outcome is highly dependent on the alkyne's structure and the reaction conditions.

  • Mercury(II)-Catalyzed Hydration: This reaction follows Markovnikov's rule. For this compound, the hydroxyl group adds to the more substituted internal carbon, leading to an enol intermediate that tautomerizes to a methyl ketone. For an unsymmetrical internal alkyne, this reaction is not regioselective and yields a mixture of two isomeric ketones, making it synthetically less useful. Symmetrical internal alkynes, however, yield a single ketone product.

  • Hydroboration-Oxidation: This reaction proceeds with anti-Markovnikov selectivity. For this compound, the boron adds to the terminal carbon, and subsequent oxidation yields an aldehyde after tautomerization of the enol intermediate. For internal alkynes, hydroboration-oxidation produces ketone products.

Data Presentation: Hydration Products
AlkyneReactionReagentsIntermediateFinal Product(s)
This compound Mercury(II)-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Enol (OH on C2)4-Hydroxy-2-butanone
This compound Hydroboration-Oxidation1. Sia₂BH 2. H₂O₂, NaOHEnol (OH on C1)4-Hydroxybutanal
2-Pentyne (Internal, Unsymmetrical)Mercury(II)-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Mixture of Enols2-Pentanone and 3-Pentanone
3-Hexyne (Internal, Symmetrical)Mercury(II)-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Enol (OH on C3)3-Hexanone
Experimental Protocols

a) Mercury(II)-Catalyzed Hydration of an Alkyne

  • Setup: A round-bottom flask is equipped with a reflux condenser.

  • Reagent Addition: Water and concentrated sulfuric acid are carefully added to the flask, followed by mercury(II) sulfate (HgSO₄). The mixture is heated to approximately 60°C.

  • Alkyne Addition: The alkyne (e.g., this compound) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred and maintained at temperature for the appropriate time to ensure complete reaction.

  • Workup: The reaction is cooled, and the product is isolated, typically by distillation or extraction.

b) Hydroboration-Oxidation of this compound

  • Hydroboration: To a solution of this compound in an ether solvent (e.g., THF) at 0°C, a bulky borane reagent such as disiamylborane (Sia₂BH) is added dropwise. The use of a bulky borane prevents double addition to the triple bond. The mixture is stirred for several hours.

  • Oxidation: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of 30% hydrogen peroxide.

  • Workup: The mixture is stirred for several hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the solvent is removed to yield the aldehyde product.

Hydration_Comparison Hydration Reaction Pathways cluster_terminal This compound (Terminal) cluster_internal 2-Pentyne (Internal, Unsymmetrical) A This compound B 4-Hydroxy-2-butanone (Methyl Ketone) A->B H₂O, H₂SO₄, HgSO₄ (Markovnikov) C 4-Hydroxybutanal (Aldehyde) A->C 1. Sia₂BH 2. H₂O₂, NaOH (Anti-Markovnikov) D 2-Pentyne E Mixture: 2-Pentanone & 3-Pentanone D->E H₂O, H₂SO₄, HgSO₄ (No Regioselectivity) F 3-Pentanone D->F 1. BH₃ 2. H₂O₂, NaOH Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)-X L₂ Pd0->Pd_Aryl Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)-C≡CR² L₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) Cu_Alkyne Cu-C≡CR² Cu_Alkyne->Pd_Aryl note Terminal alkyne (R²-C≡C-H) is required to form the copper acetylide intermediate. Cu_Alkyne->note

References

A Comparative Guide to Catalyst Efficacy in 3-Butyn-1-OL Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selective hydrogenation of 3-butyn-1-ol is a critical transformation. The desired product is often the partially hydrogenated 3-buten-1-ol, a valuable intermediate, while avoiding over-hydrogenation to 1-butanol. The choice of catalyst is paramount in controlling the reaction's selectivity and efficiency. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in catalyst selection and process optimization.

The hydrogenation of this compound typically proceeds in a stepwise fashion, first reducing the alkyne to an alkene, which can then be further reduced to an alkane. The primary challenge lies in halting the reaction at the alkene stage.

Comparative Performance of Catalysts

The efficacy of a catalyst in this process is primarily measured by its ability to maximize the conversion of the starting material while maintaining high selectivity towards the desired alkenol, 3-buten-1-ol. The following table summarizes the performance of common catalysts based on experimental data from literature. Note that data for closely related C4 alkynols are used where direct data for this compound is not available, providing a strong comparative insight.

Catalyst SystemSubstrateConversion (%)Selectivity to 3-Buten-1-ol (%)Selectivity to 1-Butanol (%)Reaction Conditions
1.2% Pd/Al₂O₃ This compoundVariableDecreases with conversionIncreases with conversionGas Phase, T = 373 K, P = 1 atm[1]
Pd/Al₂O₃ 3-Butyn-2-olHighModerateHighGas Phase, T = 373 K, P = 1 atm[2]
Ni/Al₂O₃ 3-Butyn-2-olModerateModerateHighGas Phase, T = 373 K, P = 1 atm[2]
Pd-Ni/Al₂O₃ 3-Butyn-2-olHighUp to 95% (to 3-buten-2-ol)LowGas Phase, T = 373 K, P = 1 atm[2]
0.5 wt.% Pt/SiC 2-Butyne-1,4-diol96%~96% (to 2-butene-1,4-diol)LowNot specified[3]
Cationic Rhodium General AlkynesHighHigh (Alkyne hydrogenation is 40x faster than alkene)Very LowHomogeneous, conditions vary

Key Insights:

  • Palladium (Pd) catalysts, particularly on an alumina support, are widely studied for this reaction. They facilitate a stepwise hydrogenation process. However, as conversion increases, the selectivity towards the desired 3-buten-1-ol tends to decrease, with a corresponding increase in the fully saturated 1-butanol.

  • Bimetallic Palladium-Nickel (Pd-Ni) catalysts have demonstrated significantly enhanced selectivity for the partial hydrogenation of C4 alkynols, achieving up to 95% selectivity to the corresponding alkenol. This suggests a promising avenue for optimizing the this compound to 3-buten-1-ol conversion.

  • Nickel (Ni) catalysts alone also promote the hydrogenation but generally show a lower selectivity for the intermediate alkenol compared to palladium or bimetallic systems.

  • Platinum (Pt) catalysts, while less commonly cited for this compound specifically, show excellent performance in the semi-hydrogenation of similar substrates like 2-butyne-1,4-diol, achieving high conversion and selectivity.

  • Rhodium (Rh) , particularly in the form of cationic homogeneous catalysts, exhibits a remarkable kinetic preference for alkyne hydrogenation over alkene hydrogenation, suggesting it could be highly selective for producing 3-buten-1-ol with minimal over-hydrogenation.

Visualizing the Process

To better understand the chemical transformations and experimental procedures, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

ReactionPathway This compound This compound 3-Buten-1-ol 3-Buten-1-ol This compound->3-Buten-1-ol + H₂ (Step 1) Side Products Side Products This compound->Side Products Isomerization 1-Butanol 1-Butanol 3-Buten-1-ol->1-Butanol + H₂ (Step 2)

Caption: Reaction pathway for this compound hydrogenation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation (e.g., Impregnation) Activation Catalyst Activation (e.g., Reduction in H₂) CatalystPrep->Activation Reactor Charge Reactor (Substrate, Solvent, Catalyst) Activation->Reactor ReactionCond Set Conditions (Temp, Pressure) Reactor->ReactionCond Hydrogenation Introduce H₂ & Run Reaction ReactionCond->Hydrogenation Sampling Periodic Sampling Hydrogenation->Sampling Analysis Product Analysis (e.g., Gas Chromatography) Sampling->Analysis Data Calculate Conversion & Selectivity Analysis->Data

References

A Comparative Analysis of the Thermochemical Properties of 3-Butyn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the enthalpy of combustion and vaporization of 3-butyn-1-ol compared with its structural isomers and analogues.

This guide provides a comprehensive comparison of the experimentally determined enthalpy of combustion and enthalpy of vaporization for this compound and several alternative C4 alcohols. The data presented herein is crucial for understanding the energetic properties of these compounds, which can inform their potential applications in various chemical syntheses and as energetic materials.

Thermochemical Data Comparison

The following table summarizes the standard molar enthalpy of combustion (ΔH°c) and the standard molar enthalpy of vaporization (ΔH°vap) for this compound and its comparators at 298.15 K.

CompoundChemical FormulaStructureEnthalpy of Combustion (ΔH°c) (kJ/mol)Enthalpy of Vaporization (ΔH°vap) (kJ/mol)
This compoundC₄H₆OHC≡CCH₂CH₂OH-2369.3 ± 1.6[1][2]56.5 ± 0.4[1][2]
3-Buten-1-olC₄H₈OH₂C=CHCH₂CH₂OH-2520.8 ± 1.8[1]53.0 ± 0.2
Butan-1-olC₄H₁₀OCH₃(CH₂)₃OH-2675.6 ± 0.552.3 ± 0.1
Butan-2-olC₄H₁₀OCH₃CH₂CH(OH)CH₃-2661.1 ± 0.849.8 ± 0.1
2-Methylpropan-1-ol (Isobutanol)C₄H₁₀O(CH₃)₂CHCH₂OH-2665.8 ± 0.652.3 ± 0.2

Structure-Energetics Relationship

The relationship between the molecular structure of these C4 alcohols and their thermochemical properties can be visualized in the following diagram. The presence of unsaturation (double or triple bonds) and the branching of the carbon chain significantly influence the enthalpy of combustion and vaporization.

G Structure-Enthalpy Relationship of C4 Alcohols cluster_butynol This compound cluster_butenol 3-Buten-1-ol cluster_butanol Saturated C4 Alcohols butynol This compound ΔH°c = -2369.3 kJ/mol ΔH°vap = 56.5 kJ/mol butenol 3-Buten-1-ol ΔH°c = -2520.8 kJ/mol ΔH°vap = 53.0 kJ/mol butynol->butenol Saturation of triple bond butanol1 Butan-1-ol ΔH°c = -2675.6 kJ/mol ΔH°vap = 52.3 kJ/mol butenol->butanol1 Saturation of double bond butanol2 Butan-2-ol ΔH°c = -2661.1 kJ/mol ΔH°vap = 49.8 kJ/mol butanol1->butanol2 Isomerization (positional) isobutanol 2-Methylpropan-1-ol ΔH°c = -2665.8 kJ/mol ΔH°vap = 52.3 kJ/mol butanol1->isobutanol Isomerization (branching)

Caption: Comparative energetics of this compound and related C4 alcohols.

Experimental Protocols

The experimental data presented in this guide were obtained using the following well-established thermochemical techniques.

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion was determined using a static bomb calorimeter. A detailed experimental protocol is as follows:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid alcohol is encapsulated in a polyethylene ampule.

  • Bomb Assembly: The ampule is placed in a platinum crucible, which is then positioned inside a stainless steel combustion bomb. A known amount of water (approximately 1 mL) is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. A cotton fuse is attached to the ignition wire, with its end in contact with the sample ampule.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 3.0 MPa.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is then assembled with a stirrer and a temperature measuring device (e.g., a high-precision digital thermometer).

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of combustion of the polyethylene ampule and the cotton fuse, and for the formation of nitric acid from any residual atmospheric nitrogen.

Correlation Gas Chromatography (for Enthalpy of Vaporization)

The enthalpy of vaporization was determined by correlation gas chromatography. This method relates the gas chromatographic retention times of a series of compounds to their known enthalpies of vaporization.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5) and a flame ionization detector (FID) is used.

  • Standard and Sample Preparation: A series of standard compounds with well-documented enthalpies of vaporization and structures similar to the analyte are chosen. A solution containing the sample and the standards is prepared in a volatile solvent.

  • Isothermal Analysis: The gas chromatograph is operated at a series of precisely controlled isothermal temperatures. At each temperature, an aliquot of the sample-standard mixture is injected into the chromatograph.

  • Retention Time Measurement: The retention times for the sample and each of the standard compounds are accurately measured.

  • Data Correlation: A linear correlation is established between the natural logarithm of the retention times (or adjusted retention times) of the standards and their known enthalpies of vaporization at each temperature.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization of the sample is then determined from its retention time using the established correlation. This process is repeated at several temperatures to ensure the reliability of the measurement.

References

A Comparative Guide to the Structural Confirmation of 3-Butyn-1-OL and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 3-butyn-1-ol and its derivatives. It is designed to assist researchers in selecting the most appropriate methods for unambiguous structure elucidation by presenting a side-by-side analysis of experimental data and detailed methodologies for key analytical techniques.

Introduction

This compound is a versatile building block in organic synthesis, utilized in the preparation of pharmaceuticals and other complex molecules.[1] Accurate structural confirmation of its derivatives is paramount for ensuring the desired chemical entity has been synthesized and for meeting regulatory requirements in drug development. This guide focuses on the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complemented by alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Crystallography, and Raman Spectroscopy.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for this compound and two representative derivatives: a homologous alkynol (4-pentyn-1-ol) and a derivative with substitution at the alcohol functionality (3-butyn-1-yl acetate). This comparative data highlights the influence of structural modifications on the spectral output.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm), Multiplicity, Coupling Constant (J, Hz), Integration, Assignment
This compound 3.79 (t, J = 6.2 Hz, 2H, CH ₂OH), 2.49 (td, J = 6.2, 2.7 Hz, 2H, C≡CCH ₂), 1.98 (t, J = 2.7 Hz, 1H, C≡CH ), 1.75 (s, 1H, OH )
4-Pentyn-1-ol 3.71 (t, J = 6.3 Hz, 2H, CH ₂OH), 2.25 (td, J = 7.0, 2.6 Hz, 2H, C≡CCH ₂), 1.95 (t, J = 2.6 Hz, 1H, C≡CH ), 1.78 (quintet, J = 6.6 Hz, 2H, CH₂CH ₂CH₂), 1.45 (s, 1H, OH )
3-Butyn-1-yl acetate 4.17 (t, J = 6.8 Hz, 2H, CH ₂OAc), 2.50 (td, J = 6.8, 2.7 Hz, 2H, C≡CCH ₂), 2.08 (s, 3H, C(O)CH ₃), 1.98 (t, J = 2.7 Hz, 1H, C≡CH )

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm), Assignment
This compound 80.5 (C≡CH), 69.8 (C ≡CH), 61.1 (C H₂OH), 22.8 (C≡CC H₂)
4-Pentyn-1-ol 83.7 (C≡CH), 68.6 (C ≡CH), 61.5 (C H₂OH), 31.2 (CH₂C H₂CH₂), 14.8 (C≡CC H₂)
3-Butyn-1-yl acetate 171.0 (C =O), 80.0 (C≡CH), 69.0 (C ≡CH), 62.5 (C H₂OAc), 20.9 (C(O)C H₃), 19.3 (C≡CC H₂)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(O-H)ν(C≡C-H)ν(C≡C)ν(C=O)
This compound ~3330 (broad)~3290 (sharp)~2120-
4-Pentyn-1-ol ~3330 (broad)~3290 (sharp)~2120-
3-Butyn-1-yl acetate -~3290 (sharp)~2125~1740

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 70 [M]⁺57, 41, 39, 31
4-Pentyn-1-ol 84 [M]⁺69, 53, 43, 41, 31
3-Butyn-1-yl acetate 112 [M]⁺97, 70, 53, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 s.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol, the C≡C-H stretch of the terminal alkyne, and the C≡C stretch.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Alternative Analytical Methods

While NMR, IR, and MS are the cornerstones of structural elucidation, other techniques can provide valuable complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and thermally stable derivatives.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.[3]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[4][5]

  • Raman Spectroscopy: Raman spectroscopy is highly sensitive to the C≡C stretching vibration of alkynes, which often produces a strong and sharp signal in a relatively uncongested region of the spectrum (~2100-2250 cm⁻¹). This makes it a valuable tool for confirming the presence of the alkyne functionality.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the structural confirmation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Alt Alternative Methods (GC-MS, X-ray, Raman) NMR->Alt Further Confirmation Structure Structure Confirmed MS->Structure Alt->Structure NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition H1_NMR ¹H NMR Experiment Acquisition->H1_NMR C13_NMR ¹³C NMR Experiment Acquisition->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

References

Safety Operating Guide

Safe Disposal and Handling of 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Butyn-1-OL is critical for ensuring laboratory safety and environmental protection. As a flammable liquid that can cause significant skin and eye irritation, it must be managed as hazardous waste from the point of generation through final disposal.[1][2] Adherence to institutional and local regulations is mandatory. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling. This data informs storage, handling, and emergency procedures.

PropertyValueSource
CAS Number 927-74-2[2]
Physical State Colorless Liquid
Flash Point 36 °C (96.8 °F) - Closed Cup
Boiling Point 128.9 °C
Density 0.926 g/mL at 25 °C
Hazards Flammable Liquid (Class 3), Skin Irritant, Serious Eye Irritant
Storage Class Flammable Liquids

Experimental Protocol for Proper Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Safety Preparations

Before handling this compound, ensure all appropriate safety measures are in place.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat.

  • Ventilation: All handling and waste collection should occur in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Ignition Sources: Ensure no open flames, sparks, or hot surfaces are present in the handling area. Use spark-proof tools and explosion-proof equipment.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and environmental contamination. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Liquid Waste:

    • Designate a specific, compatible waste container. This can be the original manufacturer's container or a new, clean container made of a non-reactive material with a secure, leak-proof screw-on cap.

    • Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and any other chemical constituents on the label.

    • Carefully transfer the waste into the container, ensuring at least one inch of headroom to allow for vapor expansion.

    • Keep the container tightly closed except when actively adding waste.

  • Chemically Contaminated Solid Waste:

    • Items such as absorbent paper, gloves, or pipette tips contaminated with this compound must be treated as hazardous waste.

    • Collect these materials in a clear plastic bag placed inside a designated solid waste container. Label the container clearly as hazardous waste containing this compound.

  • Empty Containers:

    • Containers that once held this compound are also considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (like ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policy.

Step 3: Temporary Waste Storage

Proper temporary storage within the laboratory prevents accidents and ensures compliance.

  • Location: Store waste containers in a designated, cool, and well-ventilated satellite accumulation area.

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and metals.

  • Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the primary container. This will contain any potential leaks.

Step 4: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EH&S: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Incineration: The recommended disposal method for this compound is incineration at a licensed facility.

  • Regulatory Compliance: Ensure all local and national regulations for hazardous waste disposal are followed.

Emergency Spill Response

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste (Liquid, Solid, or Container) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Fume Hood (No Drain Disposal) container->collect storage_area Move Sealed Container to Designated Satellite Area collect->storage_area Waste Collected segregate Segregate from Incompatibles (e.g., Oxidizers, Acids) storage_area->segregate secondary_contain Place in Secondary Containment segregate->secondary_contain request_pickup Contact EH&S or Licensed Waste Disposal Vendor secondary_contain->request_pickup Ready for Pickup end Waste Collected for Proper Disposal (Incineration) request_pickup->end

Caption: Disposal workflow for this compound waste management.

References

Personal protective equipment for handling 3-Butyn-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Butyn-1-OL

This guide provides critical safety, handling, and disposal information for the use of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.

Hazard Identification and Classification

This compound is a flammable and hazardous chemical that requires careful handling.[1] The primary hazards associated with this compound are summarized below.

Hazard ClassGHS ClassificationDescription
Flammable Liquid Flammable Liquid, Category 3Flammable liquid and vapor.[1][2]
Skin Corrosion/Irritation Skin Irritation, Category 2Causes skin irritation.[1]
Eye Damage/Irritation Serious Eye Irritation, Category 2ACauses serious eye irritation.
Specific Target Organ Toxicity STOT SE, Category 3May cause respiratory irritation.
Acute Toxicity Not ClassifiedHarmful if swallowed or in contact with skin.
Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
Appearance Colorless liquid
Boiling Point 128.9 - 130 °C
Melting Point -63.6 °C
Flash Point 36 °C (96.8 °F) - closed cup
Density 0.926 g/mL at 25 °C

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Contact lenses should not be worn.
Skin Protection Neoprene or nitrile rubber gloves. Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH-certified organic vapor respirator is recommended if inhalation is possible.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as working in a chemical fume hood, especially in confined areas.

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling Procedures:

  • Avoid contact with skin and eyes.

  • Do not breathe mist, vapors, or spray.

  • Use only non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed when not in use.

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, metals, and copper.

Emergency and Disposal Procedures

First-Aid Measures:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.

  • After Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Spill Response Protocol: In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Immediately remove all sources of ignition from the area.

  • Evacuate all non-essential personnel.

  • Wear the appropriate personal protective equipment as outlined above.

  • Contain the spill using inert absorbent materials like sand, silica gel, or universal binders.

  • Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.

  • Do not allow the chemical to enter drains or the sanitary sewer system.

Spill_Response_Workflow start Spill Detected ignition_sources Remove Ignition Sources start->ignition_sources evacuate Evacuate Area ignition_sources->evacuate ppe Don PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Place in Closed Container for Disposal collect->dispose end Decontaminate Area dispose->end

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in an approved waste disposal plant.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not empty into drains.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.